Product packaging for Propargyl-PEG12-OH(Cat. No.:CAS No. 1036204-61-1)

Propargyl-PEG12-OH

Cat. No.: B610215
CAS No.: 1036204-61-1
M. Wt: 584.7 g/mol
InChI Key: FLGCCIHLPCYSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG13-alcohol is a bifunctional reagent specifically designed for bioconjugation and material science applications. Its core research value lies in its terminal propargyl group, which reacts with azide-functionalized compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "Click Chemistry" reaction, to form a stable 1,2,3-triazole linkage . This robust and selective coupling method is widely utilized for labeling biomolecules, constructing proteolysis-targeting chimeras (PROTACs), developing chemical probes, and synthesizing polymer libraries. A key feature of this compound is the incorporation of a 13-unit polyethylene glycol (PEG) spacer between the reactive alkyne and the alcohol functionality. The hydrophilic PEG chain significantly enhances the aqueous solubility of the molecule and any resulting conjugates, which is crucial for working with biological systems in physiological buffers . The presence of the terminal hydroxyl group provides a secondary site for further chemical modification, allowing researchers to attach various other functional groups, such as carboxylic acids, amines, or activated esters, thereby enabling the synthesis of sophisticated multifunctional scaffolds. This combination of click reactivity and enhanced solubility makes Propargyl-PEG13-alcohol a versatile intermediate for constructing complex molecular architectures in drug discovery, biochemical sensing, and nanotechnology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H52O13 B610215 Propargyl-PEG12-OH CAS No. 1036204-61-1

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCCIHLPCYSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169487
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036204-61-1
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl-PEG12-OH is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Concepts and Structure

This compound is a chemical compound that consists of three key components: a propargyl group, a polyethylene glycol (PEG) spacer of 12 ethylene glycol units, and a terminal hydroxyl group. This specific arrangement confers unique properties that are highly valuable in chemical biology and pharmaceutical sciences.

  • Propargyl Group (Alkyne): The terminal alkyne functionality (–C≡CH) is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the precise ligation of the PEG linker to molecules bearing an azide group.[2]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that enhances the solubility and biocompatibility of the molecule to which it is attached.[3] The 12 repeating units of ethylene glycol provide a defined spacer arm, which can be crucial for optimizing the pharmacokinetics of drug conjugates or for providing spatial separation between two conjugated moieties.

  • Hydroxyl Group (-OH): The terminal hydroxyl group offers a versatile site for further chemical modification. It can be functionalized into a variety of other reactive groups, such as esters, ethers, or carbonates, enabling the attachment of this linker to a wide range of biomolecules, surfaces, or small molecule drugs.[4]

The combination of these three components makes this compound an important building block in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

The chemical structure of this compound is as follows:

HC≡C-CH₂-O-(CH₂-CH₂-O)₁₂-H

Physicochemical Properties

The quantitative data for this compound can be derived from its chemical structure. The properties of related Propargyl-PEG12 derivatives are also provided for comparison.

PropertyThis compound (Calculated)Propargyl-PEG12-amine[8]Propargyl-PEG12-bromide[7]Propargyl-PEG12-triethoxysilane[9]
Molecular Formula C₂₇H₅₂O₁₃C₂₇H₅₃NO₁₂C₂₉H₅₅BrO₁₃C₃₇H₇₃NO₁₆Si
Molecular Weight 584.7 g/mol 583.72 g/mol 691.64 g/mol 816.07 g/mol
Appearance White to off-white solid or oil---
Solubility Soluble in water and most organic solvents---
Storage -20°C for long-term storage0-4°C (short term), -20°C (long term)-20°C (pure form)-

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach involves the propargylation of a PEG diol. Below is a representative experimental protocol for the synthesis of a generic α-hydroxyl-ω-propargyl PEG.

Experimental Protocol: Synthesis of α-hydroxyl-ω-propargyl PEG [4][10]

This protocol describes a general method for the monofunctionalization of a PEG diol.

Materials:

  • Poly(ethylene glycol) (e.g., dodecaethylene glycol)

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of dodecaethylene glycol (1 equivalent) in anhydrous THF is cooled to 0°C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the solution, and the mixture is stirred at 0°C for 1 hour.

  • Propargyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The THF is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization:

The structure of the synthesized this compound can be confirmed using ¹H NMR and ¹³C NMR spectroscopy. The presence of the propargyl group can be identified by the characteristic proton signals around 2.4 ppm (alkyne proton) and 4.2 ppm (methylene protons adjacent to the alkyne).[11]

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a heterobifunctional linker in bioconjugation, facilitated by click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[12][13]

Experimental Protocol: General CuAAC Reaction [12]

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Dissolve this compound and the azide-containing molecule in a suitable buffer.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of copper(II) sulfate in water. If using a ligand, pre-mix the copper sulfate with the THPTA ligand.

  • To the solution containing the propargyl and azide compounds, add the copper sulfate solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • The reaction is typically allowed to proceed at room temperature for 1-4 hours.

  • The resulting bioconjugate can be purified using methods appropriate for the specific molecules involved, such as size-exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate the synthesis of this compound and its application in a typical click chemistry workflow.

Synthesis_of_Propargyl_PEG12_OH PEG_diol HO-(CH₂CH₂O)₁₂-H (Dodecaethylene Glycol) NaH NaH, THF, 0°C PEG_diol->NaH Deprotonation Propargyl_Bromide Propargyl Bromide NaH->Propargyl_Bromide Nucleophilic Attack Product HC≡C-CH₂-O-(CH₂CH₂O)₁₂-H (this compound) Propargyl_Bromide->Product

Caption: Synthesis of this compound via Williamson ether synthesis.

Click_Chemistry_Workflow Propargyl_PEG This compound Reaction_Mix Reaction Mixture Propargyl_PEG->Reaction_Mix Azide_Molecule Azide-functionalized Biomolecule (R-N₃) Azide_Molecule->Reaction_Mix Bioconjugate Triazole-linked Bioconjugate Reaction_Mix->Bioconjugate Cycloaddition Catalyst Cu(I) Catalyst (CuSO₄ + Na Ascorbate) Catalyst->Reaction_Mix Initiation

References

An In-Depth Technical Guide to Propargyl-PEG12-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG12-OH is a high-purity, heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the laboratory.

Core Properties and Specifications

This compound is characterized by a terminal propargyl group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate. The terminal hydroxyl group offers a further point for chemical modification.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1036204-61-1[1][2][3]
Molecular Formula C₂₇H₅₂O₁₃[1]
Molecular Weight 584.69 g/mol [1]
Appearance Liquid[3]
Purity ≥95%[3]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[3]

Applications in Research and Drug Development

The unique trifecta of a reactive alkyne, a solubilizing PEG chain, and a modifiable hydroxyl group makes this compound a versatile tool for researchers, scientists, and drug development professionals.

Bioconjugation and PEGylation

This compound is widely utilized in PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs. This modification can enhance the therapeutic properties of the parent molecule by:

  • Increasing Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic molecules in aqueous environments.

  • Prolonging Circulation Half-Life: The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, leading to a longer in vivo half-life.

  • Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on a protein surface, thereby reducing its immunogenicity.

The propargyl group allows for a highly specific and efficient conjugation to azide-modified biomolecules via click chemistry, a reaction known for its high yield and tolerance of a wide range of functional groups and reaction conditions.

PROTAC Synthesis

This compound serves as a crucial linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the proper orientation of the two ligands to form a stable and productive ternary complex (E3 ligase-PROTAC-target protein). The 12-unit PEG chain of this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction and improve the overall drug-like properties of the PROTAC molecule.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the propargyl group of this compound (or a derivative) and an azide-containing molecule.

Materials:

  • This compound functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents (e.g., water, DMSO, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the this compound functionalized molecule and the azide-containing molecule (typically in a 1:1 to 1:1.5 molar ratio).

    • Add the reaction buffer to achieve the desired final concentration.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-5 mM is typically used.

    • Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.1-1 mM is common.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5-10 mM is generally sufficient.

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can also be performed at 4 °C overnight. Reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods include size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Workflow for PROTAC Synthesis using a PEG Linker

The synthesis of a PROTAC is a multi-step process that often involves the functionalization of the target protein binder and the E3 ligase ligand, followed by their conjugation via a linker like this compound.

Conceptual Workflow:

  • Ligand Functionalization:

    • Synthesize or acquire the binder for the protein of interest (POI) with a reactive handle (e.g., an azide).

    • Synthesize or acquire the binder for the E3 ligase (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) with a complementary reactive handle. In the context of using this compound, the hydroxyl group would first need to be converted to a different functional group (e.g., an amine or a carboxylic acid) to react with the E3 ligase binder.

  • Linker Conjugation to the First Ligand:

    • Couple the modified this compound linker to the E3 ligase binder. This typically involves standard coupling chemistries such as amide bond formation.

  • Final "Click" Reaction:

    • The resulting E3 ligase binder-linker conjugate, now possessing a terminal propargyl group, is reacted with the azide-functionalized POI binder via a CuAAC reaction as described in the protocol above.

  • Purification and Characterization:

    • The final PROTAC molecule is purified, typically by preparative HPLC, and its identity and purity are confirmed by LC-MS and NMR.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the application of this compound.

G cluster_0 Bioconjugation via Click Chemistry Propargyl_PEG This compound (Alkyne) Triazole_Linkage Stable Triazole Linkage Propargyl_PEG->Triazole_Linkage Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) Catalyst->Triazole_Linkage Conjugate PEGylated Bioconjugate Triazole_Linkage->Conjugate

Caption: General workflow for bioconjugation using this compound via click chemistry.

G cluster_1 PROTAC Synthesis Workflow POI_Binder Protein of Interest (POI) Binder with Azide Click_Reaction CuAAC Click Reaction POI_Binder->Click_Reaction E3_Binder E3 Ligase Binder Intermediate E3 Binder-PEG-Propargyl Intermediate E3_Binder->Intermediate PEG_Linker This compound (modified) PEG_Linker->Intermediate Intermediate->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

Caption: A representative workflow for the synthesis of a PROTAC utilizing a Propargyl-PEG12 linker.

G cluster_2 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI Target Protein POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Propargyl-PEG12-OH: A Technical Guide to Solubility and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Propargyl-PEG12-OH, a versatile heterobifunctional linker critical in the development of advanced therapeutics. The document details its solubility in aqueous and organic media, provides a general protocol for solubility determination, and illustrates its pivotal role in the mechanism of Proteolysis Targeting Chimeras (PROTACs).

Core Topic: Solubility of this compound

This compound is a polyethylene glycol (PEG) derivative featuring a terminal propargyl group and a hydroxyl group, connected by a 12-unit ethylene glycol chain. This structure imparts a unique solubility profile, making it a valuable tool in bioconjugation and drug delivery systems. The hydrophilic nature of the PEG chain generally ensures good solubility in aqueous solutions, while the overall structure allows for solubility in various organic solvents.

Qualitative Solubility Summary

While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEG derivatives provides a strong indication of its behavior. Based on data from analogous compounds, such as Propargyl-PEG5-acid and Propargyl-PEG12-methylamine, a qualitative summary of solubility is presented in Table 1. This information is critical for researchers designing and conducting experiments involving this linker. The PEG spacer is known to enhance the aqueous solubility of molecules to which it is attached.[1][2][3]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected Solubility
Aqueous Water, PBSSoluble
Polar Aprotic DMSO, DMFSoluble
Chlorinated Dichloromethane (DCM)Soluble
Alcohols Ethanol, MethanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl etherInsoluble

Experimental Protocols

General Shake-Flask Method for Solubility Determination
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed container. The amount of the compound should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

  • Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a defined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the undissolved solid.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Mandatory Visualizations

The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagrams illustrate the logical workflow of PROTAC synthesis and the fundamental mechanism of action.

PROTAC Synthesis Workflow

The synthesis of a PROTAC molecule is a multi-step process that involves the covalent linkage of a ligand for a target protein and a ligand for an E3 ubiquitin ligase via a linker like this compound. The propargyl and hydroxyl groups on the linker provide versatile handles for chemical modification.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Target_Ligand Target Protein Ligand (with reactive group) Step1 Step 1: Attach Linker to First Ligand Target_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Step2 Step 2: Attach Second Ligand E3_Ligase_Ligand->Step2 PEG_Linker This compound PEG_Linker->Step1 Step1->Step2 Intermediate PROTAC_Molecule PROTAC Molecule Step2->PROTAC_Molecule PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (with PEG Linker) Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ubiquitinated_Target Ubiquitinated Target Protein Target_Protein->Ubiquitinated_Target E3_Ligase->Ubiquitinated_Target transfers Ub Proteasome Proteasome Ubiquitinated_Target->Proteasome recognized by Ub Ubiquitin Ub->E3_Ligase Proteasome->PROTAC releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

References

Propargyl-PEG12-OH: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG12-OH is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring a terminal propargyl group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, enables the precise and efficient linkage of molecules of interest to biomolecules. This guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its application in drug development and research. We will delve into the prevalent reaction chemistries, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for scientists in the field.

The primary utility of this compound lies in its participation in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The terminal propargyl group serves as a reactive handle for these transformations, allowing for the formation of stable covalent bonds with molecules containing a complementary functional group.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The principal mechanism through which this compound facilitates bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of click chemistry, involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne (the propargyl group of this compound) and an azide.[2]

The CuAAC reaction is highly favored for bioconjugation due to several key advantages:

  • High Specificity and Bioorthogonality: The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction proceeds with minimal off-target side reactions.[3]

  • Favorable Kinetics: The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing for efficient conjugation even at low reactant concentrations typically used in biological experiments.[2]

  • Mild Reaction Conditions: The reaction can be performed in aqueous buffers at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[3]

The reaction proceeds through a stepwise mechanism involving the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the stable triazole linkage.

The Role of the Polyethylene Glycol (PEG) Spacer

The 12-unit polyethylene glycol (PEG) chain is a critical component of the this compound linker, imparting several beneficial properties to the resulting bioconjugate:

  • Enhanced Hydrophilicity: The PEG spacer increases the water solubility of hydrophobic molecules, improving their handling in aqueous buffers and their pharmacokinetic profiles in vivo.

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, can shield the conjugate from the host's immune system, reducing its immunogenicity.

  • Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, prolonging their circulation half-life.

  • Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity.

Quantitative Data Comparison: CuAAC vs. SPAAC

While CuAAC is the primary application for propargyl-containing linkers, an alternative catalyst-free click chemistry reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also noteworthy. SPAAC utilizes strained cyclooctynes instead of terminal alkynes like the propargyl group. The choice between CuAAC and SPAAC depends on the specific application, with key quantitative differences summarized in the table below.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[4]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[4]
Typical Reaction Time 30 minutes to a few hours[4]1 to 12 hours (can be longer for less reactive alkynes)[4]
Typical Reactant Concentration >10 µM[5]Can be higher to achieve reasonable reaction times[4]
Yields Near-quantitative[4]Generally high, but can be lower than CuAAC[4]
Biocompatibility Limited by copper toxicity[4]Excellent, widely used for in vivo applications[4]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound in the desired molar ratio (a slight excess of the PEG linker is often used) in the degassed reaction buffer.

    • Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-10 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC, LC-MS, or SDS-PAGE (for protein conjugation).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted reagents and the copper catalyst. This can be achieved by size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis. The addition of a copper chelator like EDTA can aid in the removal of the catalyst.[6]

Protocol 2: Functionalization of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound can be further functionalized after the initial bioconjugation reaction. This protocol provides a general method for activating the hydroxyl group for subsequent reaction with an amine-containing molecule.

Materials:

  • Propargyl-PEG12-bioconjugate (containing the terminal -OH)

  • Activating agent (e.g., N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate (p-NPC))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Amine-containing molecule for conjugation

  • Quenching agent (e.g., Tris buffer, glycine)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve the Propargyl-PEG12-bioconjugate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Add the tertiary amine base (2-3 equivalents).

    • Add the activating agent (1.5-2 equivalents) portion-wise and stir the reaction at room temperature for 2-4 hours.

    • Monitor the formation of the activated intermediate (e.g., NHS ester) by TLC or LC-MS.

  • Conjugation to an Amine:

    • In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.5-8.0).

    • Add the activated Propargyl-PEG12-bioconjugate solution to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Quenching and Purification:

    • Quench any unreacted activated sites by adding an excess of the quenching agent.

    • Purify the final trifunctional conjugate using appropriate chromatographic techniques (e.g., SEC, ion-exchange chromatography).

Visualizations

Signaling Pathway/Experimental Workflow Diagrams

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG This compound Triazole Stable Triazole Linkage (Bioconjugate) Propargyl_PEG->Triazole Azide Azide-Molecule Azide->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Ligand THPTA CuI->Ligand Stabilization CuI->Triazole Catalysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ADC_Workflow cluster_step1 Step 1: CuAAC Conjugation cluster_step2 Step 2: Drug Ligation mAb Monoclonal Antibody (with Azide group) mAb_Linker mAb-PEG-OH Conjugate mAb->mAb_Linker Linker This compound Linker->mAb_Linker CuAAC Drug Cytotoxic Drug (with reactive group for -OH) ADC Antibody-Drug Conjugate (ADC) Drug->ADC via -OH activation mAb_Linker->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Workflow cluster_conjugation PROTAC Assembly E3_Ligand E3 Ligase Ligand (with Azide) PROTAC PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->PROTAC CuAAC POI_Ligand Protein of Interest Ligand (with reactive group for -OH) POI_Ligand->PROTAC via -OH activation

Caption: Workflow for PROTAC (Proteolysis Targeting Chimera) synthesis.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, primarily leveraging the efficiency and specificity of the copper-catalyzed azide-alkyne cycloaddition reaction. The integrated PEG spacer provides significant advantages in terms of solubility and pharmacokinetic properties, making it an ideal linker for the development of sophisticated biomolecules such as Antibody-Drug Conjugates and PROTACs. The terminal hydroxyl group offers an additional point for functionalization, enabling the creation of complex, multifunctional constructs. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of research and drug development applications.

References

Propargyl-PEG12-OH: An In-Depth Technical Guide to its Role as a Hydrophilic PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG12-OH, a discrete polyethylene glycol (PEG) linker, and its critical role in modern drug development and bioconjugation. As a hydrophilic linker, this compound offers significant advantages in enhancing the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Functionality of this compound

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH), separated by a 12-unit polyethylene glycol (PEG) chain. This distinct architecture imparts key functionalities:

  • Hydrophilicity: The 12-unit PEG chain confers excellent water solubility to the linker and, consequently, to the molecules it conjugates. This is crucial for overcoming the solubility challenges often associated with hydrophobic drugs and complex biologics.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, which helps to reduce the potential for adverse immune responses against the conjugated molecule.[3]

  • "Click Chemistry" Reactivity: The terminal propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the straightforward and stable conjugation of this compound to molecules bearing an azide group.[4]

  • Versatile Hydroxyl Group: The terminal hydroxyl group provides a further point for chemical modification, allowing for the attachment of other molecules or functional groups if required.

The defined length of the PEG12 chain ensures the synthesis of homogeneous conjugates with a precise molecular weight, a critical factor for analytical characterization and regulatory approval.

Physicochemical and Pharmacokinetic Properties

The incorporation of a this compound linker can significantly modulate the physicochemical and pharmacokinetic properties of a therapeutic agent. While specific quantitative data for this compound is not extensively available in the public domain, the well-documented properties of similar PEG linkers provide valuable insights.

Solubility and Stability

The hydrophilic nature of the PEG chain dramatically improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs intended for intravenous administration.

PropertySolventObservation
Solubility WaterSoluble[5][6]
DMSOSoluble[5][6]
Dichloromethane (DCM)Soluble[5]
Dimethylformamide (DMF)Soluble[5]

The stability of PEG linkers is generally high; however, the linkage chemistry used for conjugation can be sensitive to pH. For instance, hydrazone-based PEG linkers can be designed to be acid-sensitive, cleaving at the lower pH of endosomes.[7][8] The triazole linkage formed by the CuAAC reaction of the propargyl group is known to be highly stable.[4] The ether linkages within the PEG chain are also generally stable under physiological conditions.

Pharmacokinetics

PEGylation is a widely recognized strategy to improve the pharmacokinetic profile of therapeutic molecules. The attachment of a PEG chain, such as in this compound, can:

  • Increase Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the bloodstream.[9][10]

  • Reduce Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the likelihood of an immune response.[3]

  • Enhance Tumor Accumulation: In oncology, the prolonged circulation time can lead to increased accumulation of the drug in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

A study on antibody-drug conjugates with pendant 12-unit PEG chains demonstrated slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer, highlighting the positive impact of the PEG12 linker on pharmacokinetics.[9][11]

Pharmacokinetic ParameterEffect of PEG12 LinkerReference
Clearance RateSlower clearance rates observed for ADCs with pendant 12-unit PEG chains.[9][11]
Hepatic UptakeA PEG12 spacer in an ADC resulted in a significant reduction in hepatic uptake and clearance.[1]
Half-LifePEGylation generally leads to a prolonged half-life.[12][13]

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. A hydrophilic linker like this compound can be used to attach the cytotoxic payload to the antibody, offering several advantages:

  • Improved Solubility and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, which can negatively impact efficacy and safety. The hydrophilic PEG12 linker helps to mitigate this issue.[9][12]

  • Enhanced Pharmacokinetics: As discussed previously, the PEG linker can improve the pharmacokinetic profile of the ADC, leading to better tumor targeting and efficacy.[9][10]

The propargyl group allows for a stable triazole linkage to an azide-modified payload, ensuring that the cytotoxic agent is only released at the target site.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy.

This compound is an ideal linker for PROTAC synthesis due to its:

  • Optimal Length and Flexibility: The 12-unit PEG chain provides sufficient length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and degradation.[16][17]

  • Hydrophilicity: PROTACs are often large molecules with poor solubility. The PEG12 linker enhances their aqueous solubility and cell permeability.[18]

  • Modular Synthesis: The propargyl group facilitates a modular "click chemistry" approach to PROTAC synthesis, allowing for the rapid generation and optimization of a library of PROTACs with different target and E3 ligase ligands.[19]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the conjugation of an azide-containing biomolecule to this compound.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water and solvents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified biomolecule and this compound in the desired molar ratio (typically a slight excess of the PEG linker is used).

    • Add the reaction buffer to achieve the desired final concentration.

    • In a separate tube, premix the CuSO₄ solution and the ligand solution.

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature with gentle mixing, protected from light.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or SDS-PAGE (for protein conjugation).

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified using methods such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess reagents and byproducts.[20]

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, involving an initial amide coupling followed by a CuAAC reaction.

Step 1: Amide Coupling of Propargyl-PEG12-acid with a Ligand

(Note: This step requires Propargyl-PEG12-acid, a derivative of this compound. The synthesis of the acid derivative from the alcohol is a standard organic chemistry procedure.)

Materials:

  • Propargyl-PEG12-acid

  • Ligand with a primary or secondary amine (Ligand 1)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve Ligand 1 (1.0 eq) and Propargyl-PEG12-acid (1.1 eq) in the anhydrous solvent.

  • Add the coupling reagents (e.g., HATU (1.2 eq)) and the base (e.g., DIPEA (2.0 eq)).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the alkyne-functionalized intermediate by chromatography.[19]

Step 2: CuAAC Reaction to Form the PROTAC

Materials:

  • Alkyne-functionalized intermediate from Step 1

  • Azide-modified ligand (Ligand 2)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., TBTA)

  • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in the solvent mixture.

  • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using a ligand, pre-mix the CuSO₄ with the ligand before adding the sodium ascorbate.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once complete, dilute with water and extract the product. Purify the final PROTAC by preparative HPLC.[19]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the application of this compound.

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_Development ADC Development Workflow mAb Monoclonal Antibody (mAb) Conjugation CuAAC Conjugation mAb->Conjugation LinkerPayload Propargyl-PEG12-Payload (Azide-modified) LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (DAR, Stability, etc.) ADC->Characterization InVitro In Vitro Studies (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (Efficacy, PK) InVitro->InVivo

Caption: Experimental workflow for ADC development.

PI3K_AKT_PROTAC cluster_Pathway PI3K/AKT/mTOR Signaling Pathway & PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Degradation AKT Degradation AKT->Degradation Proliferation Cell Proliferation & Survival mTOR->Proliferation PROTAC AKT-PROTAC (with PEG12 Linker) PROTAC->AKT targets

Caption: PROTAC targeting AKT in the PI3K/AKT/mTOR pathway.

HER2_ADC_Mechanism cluster_CellSurface Tumor Cell Surface cluster_Intracellular Intracellular HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization ADC Anti-HER2 ADC (with PEG12 Linker) ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action of a HER2-targeted ADC.

Conclusion

This compound is a highly valuable and versatile hydrophilic linker for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and reactivity in "click chemistry" make it an essential tool for the synthesis of advanced bioconjugates. The ability of the PEG12 linker to improve solubility, stability, and pharmacokinetic profiles has been instrumental in the advancement of cutting-edge therapeutic modalities such as ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for the successful application of this compound in innovative drug discovery and development projects.

References

Propargyl-PEG12-OH safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Propargyl-PEG12-OH

This document provides a comprehensive overview of the safety and handling considerations for this compound, a heterobifunctional linker molecule commonly used in bioconjugation and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the well-documented hazards of the structurally related and reactive propargyl group, primarily drawing from the safety data of propargyl alcohol. The polyethylene glycol (PEG) component is generally considered to be of low toxicity. This guide is intended for researchers, scientists, and professionals in drug development who may be handling this or similar chemical entities.

Chemical and Physical Properties

The propargyl group in this compound is the primary determinant of its reactivity and potential hazards. The following table summarizes the key physical and chemical properties of propargyl alcohol as a representative compound. These properties should be considered indicative of the potential hazards associated with the propargyl moiety of this compound.

PropertyValue (for Propargyl Alcohol)Reference
Molecular Formula C₃H₄O[1]
Molecular Weight 56.06 g/mol [1]
Appearance Clear, colorless to light straw liquid[1][2]
Odor Mild, geranium-like[1]
Flash Point 36 °C (97 °F)[1][2]
Boiling Point 83 °C (181 °F)[3]
Solubility Water soluble[4]

Toxicological Information and Hazard Classification

Propargyl alcohol is classified as a toxic and flammable substance. The primary hazards are associated with its acute toxicity upon inhalation, ingestion, or skin contact, and its corrosive effects on tissues.[2][4][5][6] The GHS classification for propargyl alcohol is summarized below and should be considered when handling this compound.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour
Acute toxicity, Oral3H301: Toxic if swallowed
Acute toxicity, Dermal2, 3H310/H311: Fatal/Toxic in contact with skin
Acute toxicity, Inhalation2, 3H330/H331: Fatal/Toxic if inhaled
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity (single exposure)3 (Respiratory)H335: May cause respiratory irritation
Specific target organ toxicity (repeated exposure)2 (Liver, Kidney)H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects

Data derived from Safety Data Sheets for Propargyl Alcohol.[3][5][6]

Exposure Controls and Personal Protection

Due to the hazardous nature of the propargyl group, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Facilities must be equipped with an eyewash station and a safety shower.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Splash Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Lab Coat or Chemical-Resistant Apron Respiratory_Protection Use in Fume Hood. Respirator if ventilation is inadequate. Handler Researcher Handler->Eye_Protection Always Wear Handler->Hand_Protection Always Wear Handler->Body_Protection Always Wear Handler->Respiratory_Protection As Needed First_Aid_Flowchart cluster_actions Immediate First-Aid Response Exposure Exposure Occurs Inhalation Move to Fresh Air. If not breathing, give artificial respiration. Exposure->Inhalation Inhalation Skin_Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Exposure->Skin_Contact Skin Contact Eye_Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Exposure->Eye_Contact Eye Contact Ingestion Do NOT induce vomiting. Rinse mouth. Give 2-4 cupfuls of milk or water. Exposure->Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Spill_Response_Logic Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Control Control Ignition Sources & Ventilate Evacuate->Control Contain Contain Spill (Use inert absorbent material) Control->Contain Collect Collect Waste (Use non-sparking tools) Contain->Collect Dispose Dispose of Waste (Follow regulations) Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Spill Secured Decontaminate->End

References

Propargyl-PEG12-OH: A Comprehensive Technical Guide to Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG12-OH is a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal alkyne group and a hydroxyl group separated by a 12-unit polyethylene glycol (PEG) spacer, offers versatility for linking molecules through "click" chemistry while maintaining aqueous solubility. Understanding the storage conditions and stability profile of this reagent is paramount to ensure its integrity and the success of downstream applications. This guide provides an in-depth overview of the recommended storage, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Recommended Storage Conditions and Stability

Proper storage is critical to prevent degradation and maintain the chemical integrity of this compound. The following storage conditions are recommended based on supplier information and general knowledge of polyethylene glycol compounds.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Pure Solid -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture. A desiccator is recommended for long-term storage.
4°CUp to 2 yearsSuitable for shorter-term storage. Ensure the container is well-sealed to prevent moisture absorption.
In Solvent -80°CUp to 1 yearUse anhydrous, aprotic solvents such as DMF, DMSO, or dichloromethane. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 6 monthsSuitable for working solutions. Minimize exposure to air and moisture. Solutions should be purged with an inert gas like argon or nitrogen.

Note: These are general recommendations. It is crucial to refer to the certificate of analysis provided by the specific supplier for lot-specific storage information.

Potential Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of its two key components: the polyethylene glycol (PEG) backbone and the terminal propargyl group. Understanding the potential degradation pathways is essential for designing appropriate stability studies and interpreting results.

Oxidative Degradation of the PEG Backbone

The ether linkages in the polyethylene glycol chain are susceptible to auto-oxidation, a process that can be initiated by light, heat, or the presence of transition metal ions. This free-radical chain reaction leads to the formation of hydroperoxides, which can subsequently decompose to form a variety of degradation products, including aldehydes, ketones, and carboxylic acids. This process can result in chain scission, leading to a decrease in the average molecular weight and the formation of shorter PEG fragments.

Hydrolysis of the Propargyl Group

While generally stable, the terminal alkyne of the propargyl group can undergo hydration, particularly under strongly acidic conditions, to form a ketone. This would result in the loss of the "click" chemistry handle. The ether linkage of the propargyl group is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strongly acidic conditions.

dot

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to a range of stress conditions and analyzing for degradation over time. This process, known as forced degradation or stress testing, is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • A calibrated oven, photostability chamber, and pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 and 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature for 24 and 48 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 and 48 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating analytical method, such as HPLC-CAD or LC-MS.

Analytical Method for Stability Testing: HPLC with Charged Aerosol Detection (CAD)

Principle: High-Performance Liquid Chromatography (HPLC) separates the parent compound from its degradation products based on their physicochemical properties. Charged Aerosol Detection (CAD) is a universal detection method that is well-suited for non-chromophoric compounds like PEGs, providing a response that is proportional to the mass of the analyte.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

dot

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Data Data Interpretation Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (NaOH, RT) Stock_Solution->Base Oxidation Oxidation (H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_CAD Analyze by HPLC-CAD Neutralize->HPLC_CAD LC_MS Characterize Degradants by LC-MS HPLC_CAD->LC_MS Assess_Degradation Assess % Degradation HPLC_CAD->Assess_Degradation Identify_Products Identify Degradation Products LC_MS->Identify_Products Determine_Pathways Determine Degradation Pathways Identify_Products->Determine_Pathways

Caption: Experimental workflow for the stability assessment of this compound.

Summary and Recommendations

For optimal performance and reproducibility in research and development, it is imperative to adhere to the recommended storage and handling guidelines for this compound. The primary stability concerns are oxidative degradation of the PEG backbone and, to a lesser extent, hydrolysis of the propargyl group under harsh acidic conditions.

Researchers should consider performing in-house stability studies, particularly if the compound is to be used in formulations or stored for extended periods under conditions that deviate from the recommendations. The provided experimental protocols for forced degradation and HPLC-CAD analysis offer a robust framework for such assessments. By understanding and controlling the factors that affect its stability, scientists can confidently employ this compound in their innovative applications.

Methodological & Application

A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide, to form a stable 1,2,3-triazole linkage. Propargyl-PEG12-OH is a hydrophilic linker containing a terminal alkyne group, making it an ideal reagent for bioconjugation, drug delivery, and surface modification. The polyethylene glycol (PEG) chain enhances the solubility and biocompatibility of the resulting conjugate. This document provides a detailed protocol for performing a CuAAC reaction with this compound.

Reaction Principle

The CuAAC reaction involves the copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne (this compound) and an azide-containing molecule. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance reaction rates and prevent catalyst disproportionation, especially in aqueous environments.

Materials and Equipment

Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen or Argon gas (optional, for degassing)

Equipment
  • Reaction vials or microcentrifuge tubes

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Centrifuge

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis equipment)

  • Analytical instruments for characterization (e.g., Mass Spectrometry, NMR, HPLC)

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions of the reagents, especially the sodium ascorbate solution, on the day of the experiment.

ReagentStock ConcentrationSolvent
This compound10 mMDeionized Water or DMSO
Azide-containing Molecule10 mMDeionized Water or DMSO
Copper(II) Sulfate (CuSO₄)100 mMDeionized Water
Sodium Ascorbate1 MDeionized Water
THPTA Ligand100 mMDeionized Water
General CuAAC Reaction Procedure

This protocol is a general guideline and may require optimization depending on the specific azide-containing molecule and the desired scale of the reaction. The following procedure is for a final reaction volume of 1 mL.

Step 1: Reagent Combination

  • In a clean reaction vial, add the desired amount of the azide-containing molecule. For a 1:1.2 molar ratio of azide to alkyne, if starting with 100 µL of a 10 mM azide stock solution (1 µmol), you will need 120 µL of the 10 mM this compound stock solution (1.2 µmol).

  • Add 120 µL of the 10 mM this compound stock solution to the vial.

  • Add buffer (e.g., PBS) to bring the volume to approximately 900 µL.

Step 2: Catalyst Preparation and Addition

  • In a separate microcentrifuge tube, prepare the catalyst premix.

  • Add 10 µL of 100 mM CuSO₄ stock solution.

  • Add 50 µL of 100 mM THPTA stock solution (maintaining a 1:5 ratio of Cu:Ligand).

  • Vortex the catalyst premix briefly.

  • Add the 60 µL of the catalyst premix to the reaction vial containing the azide and alkyne.

Step 3: Reaction Initiation

  • To initiate the reaction, add 40 µL of 1 M sodium ascorbate stock solution to the reaction vial.

  • The final concentrations in the 1 mL reaction volume will be:

    • Azide: 1 mM

    • This compound: 1.2 mM

    • CuSO₄: 1 mM

    • THPTA: 5 mM

    • Sodium Ascorbate: 40 mM

Step 4: Incubation

  • Gently mix the reaction solution by vortexing or brief sonication.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times may vary and can be monitored by a suitable analytical technique (e.g., TLC, LC-MS). For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time.

Purification of the PEGylated Product

The choice of purification method depends on the properties of the resulting conjugate.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the PEGylated product from unreacted small molecules like the catalyst, ligand, and ascorbate, especially when the conjugate has a significantly larger molecular weight.[1]

  • Ion Exchange Chromatography (IEX): If the charge of the target molecule is altered upon conjugation, IEX can be a powerful tool for purification.[]

  • Dialysis: For large biomolecules, dialysis can be used to remove small molecule impurities.[1]

Characterization

The successful formation of the triazole-linked product can be confirmed by various analytical techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the triazole ring can be confirmed by the appearance of a characteristic proton signal in the ¹H NMR spectrum (typically around 7.5-8.5 ppm).[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes typical reaction conditions and expected outcomes based on literature data.

ParameterConditionExpected YieldReference
Solvent THF73%[4]
Solvent Supercritical CO₂82.32%[4]
Catalyst System CuBr/PMDETA in DMF84%[5][6]
Reaction Time 24 hours82.32%[4]
Reaction Time 48 hours87.14%[4]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG This compound (Alkyne) Cu_I Cu(I) Propargyl_PEG->Cu_I Forms Copper Acetylide Azide Azide-Molecule Azide->Cu_I Product 1,2,3-Triazole Product Cu_I->Product Cycloaddition Cu_II Cu(II) Ascorbate Sodium Ascorbate (Reducing Agent) Cu_II->Ascorbate Reduction Ascorbate->Cu_I

Caption: Mechanism of the CuAAC Reaction.

Experimental_Workflow start Start prep Prepare Stock Solutions (this compound, Azide, CuSO4, Ascorbate, THPTA) start->prep mix_reactants Combine Azide and this compound in Buffer prep->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep->prep_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst prep_catalyst->add_catalyst initiate Initiate Reaction with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (1-4h) initiate->incubate purify Purify Product (SEC, IEX, or Dialysis) incubate->purify characterize Characterize Product (MS, NMR, HPLC) purify->characterize end End characterize->end

Caption: Experimental Workflow for CuAAC Reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Increase the concentration of sodium ascorbate.[7]
Poor solubility of reactantsAdd a co-solvent such as DMSO or DMF.
Inhibition of catalystAvoid using buffers containing coordinating species like Tris.[8]
Side Reactions Degradation of sensitive biomoleculesUse a stabilizing ligand like THPTA. Perform the reaction at a lower temperature (4°C).[9]
Difficult Purification Similar properties of product and starting materialsOptimize the purification method. Consider using a different chromatography resin or dialysis membrane with a different molecular weight cut-off.

Conclusion

The CuAAC reaction with this compound is a robust and versatile method for the synthesis of well-defined conjugates. By following this detailed protocol and considering the troubleshooting guidelines, researchers can successfully implement this powerful click chemistry reaction in their synthetic strategies for applications in drug development, diagnostics, and materials science.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing a Propargyl-PEG12-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3][4] The Propargyl-PEG12-OH linker, featuring a terminal alkyne group, is particularly well-suited for modular PROTAC synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5] This allows for the rapid assembly of PROTAC libraries with diverse ligands.

These application notes provide a detailed guide for the synthesis and characterization of PROTACs using a this compound linker, with a focus on targeting the bromodomain-containing protein 4 (BRD4), a key transcriptional coactivator implicated in various cancers.

Data Presentation

The following tables summarize representative quantitative data for BRD4-targeting PROTACs, illustrating the typical efficacy observed with this class of molecules.

Table 1: In Vitro Degradation Efficacy of a Representative BRD4-Targeting PROTAC (ARV-771)

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
22Rv1 (Prostate Cancer)BRD2, BRD3, BRD4< 5> 95[1]
VCaP (Prostate Cancer)BRD2, BRD3, BRD4< 5> 95[1]
MOLM-13 (AML)BRD4~1> 90[6]
MV-4-11 (AML)BRD4< 1> 95[6]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Anti-Proliferative and Apoptotic Activity of a Representative BRD4-Targeting PROTAC (ARV-771)

Cell LineAssayIC50 (nM)EffectReference
22Rv1 (Prostate Cancer)Proliferation< 10Inhibition of cell growth[1]
22Rv1 (Prostate Cancer)PARP CleavageConcentration-dependentInduction of apoptosis[1]
MV-4-11 (AML)Proliferation8.3 pMInhibition of cell growth[6]

IC50: The concentration of the PROTAC required to inhibit 50% of a biological process (e.g., cell proliferation). PARP cleavage is a marker of apoptosis.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes a general two-step synthesis of a BRD4-targeting PROTAC. It involves an initial amide coupling of an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) to the this compound linker, followed by a CuAAC "click" reaction to attach an alkyne-modified BRD4 ligand (e.g., a derivative of JQ1).

Step 1: Amide Coupling of Azide-Ligand to this compound

  • Reagents and Materials:

    • Azide-functionalized E3 ligase ligand (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Water, Ethyl Acetate, Brine

    • Anhydrous Sodium Sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the azide-PEG12-E3 ligase ligand intermediate.

Step 2: CuAAC (Click Chemistry) for Final PROTAC Assembly

  • Reagents and Materials:

    • Azide-PEG12-E3 ligase ligand intermediate (1.0 eq)

    • Alkyne-modified BRD4 ligand (1.1 eq)

    • DMSO/water or t-BuOH/water solvent mixture

    • Copper(II) sulfate (CuSO4) (0.1 eq)

    • Sodium ascorbate (0.5 eq)

    • Preparative HPLC system

  • Procedure:

    • Dissolve the azide-PEG12-E3 ligase ligand intermediate (1.0 eq) and the alkyne-modified BRD4 ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).

    • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV-4-11, 22Rv1) in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO).

  • Cell Lysis:

    • After the incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ and normalize the BRD4 signal to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.[7][8][9]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on an overexpressed protein.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against BRD4 and the E3 ligase to confirm their co-precipitation.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Azide_Ligand Azide-E3 Ligase Ligand Amide_Coupling Amide Coupling (HATU, DIPEA) Azide_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate Azide-PEG12-E3 Ligase Ligand Intermediate Amide_Coupling->Intermediate Click_Chemistry CuAAC Click Chemistry (CuSO4, Na-Ascorbate) Intermediate->Click_Chemistry Alkyne_Ligand Alkyne-BRD4 Ligand Alkyne_Ligand->Click_Chemistry PROTAC Final BRD4 PROTAC Click_Chemistry->PROTAC

Caption: A streamlined workflow for the modular synthesis of a BRD4-targeting PROTAC.

PROTAC_MoA cluster_pathway PROTAC Mechanism of Action PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation BRD4 Degradation Proteasome->Degradation Downstream_Effects Downstream Effects Degradation->Downstream_Effects

Caption: The catalytic cycle of PROTAC-mediated degradation of the BRD4 protein.

BRD4_Signaling_Pathway cluster_signaling BRD4-c-MYC Signaling Pathway BRD4_PROTAC BRD4 PROTAC Degradation BRD4 Degradation BRD4_PROTAC->Degradation Induces BRD4 BRD4 cMYC_Gene c-MYC Gene Promoter BRD4->cMYC_Gene Binds to BRD4->Degradation Histones Acetylated Histones Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Cycle Cell Cycle Progression cMYC_Protein->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis cMYC_Protein->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Degradation->Transcription Inhibits

Caption: Downregulation of c-MYC and induction of apoptosis via BRD4 degradation.

References

Application Notes and Protocols for Propargyl-PEG12-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG12-OH is a hydrophilic, heterobifunctional linker integral to the development of advanced antibody-drug conjugates (ADCs). This polyethylene glycol (PEG)-based linker features a terminal propargyl group for covalent attachment to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The other end of the linker possesses a hydroxyl group, which can be further modified for conjugation to targeting antibodies. The PEG12 spacer enhances the solubility and pharmacokinetic profile of the resulting ADC, mitigating aggregation and improving systemic circulation.[1][2][3]

These application notes provide detailed protocols for the utilization of this compound in the synthesis and evaluation of ADCs, offering a guide from initial conjugation to in vitro characterization.

Core Principles

The development of an ADC using this compound hinges on the principles of bioorthogonal chemistry. The highly specific and efficient nature of the CuAAC reaction allows for the precise and stable conjugation of a cytotoxic payload to an antibody.[4][5] This process ensures a defined drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the ADC.[6][][8][9][10] The PEG linker serves to improve the biophysical properties of the final conjugate.[2][11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the development and characterization of ADCs utilizing PEG-based linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₅₂O₁₃[13]
Molecular Weight584.69 g/mol [13]
CAS Number1036204-61-1[13]

Table 2: Representative Drug-to-Antibody Ratios (DAR) for ADCs

Conjugation MethodTypical Average DARKey ConsiderationsReference
Cysteine-based2, 4, 8Reduction of interchain disulfides[8][14]
Lysine-basedVariable (e.g., 3.5-4.0)Heterogeneous products[6][10]
Site-specific2 or 4Homogeneous products[14][15]

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG LengthClearance RateTolerabilityReference
< PEG8IncreasedNot well-tolerated[12]
≥ PEG8DecreasedWell-tolerated[12]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Cytotoxic Payload

This protocol outlines the general steps for modifying a cytotoxic drug with an azide group for subsequent reaction with the propargyl-functionalized linker.

Materials:

  • Cytotoxic payload with a reactive functional group (e.g., amine, hydroxyl)

  • Azido-NHS ester or other suitable azide-containing reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF or DMSO.

  • Add a molar excess (typically 1.5-2 equivalents) of the azido-NHS ester.

  • Add a base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, purify the azide-modified payload using preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of this compound to an Antibody

This protocol describes the functionalization of an antibody with the this compound linker. This typically involves activating the hydroxyl group of the PEG linker and reacting it with an available amino acid residue on the antibody, such as lysine.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activating agents (e.g., N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and DSC (1.2 equivalents) in anhydrous DMF.

    • Add a base like pyridine or DIPEA.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-activated linker.

  • Antibody Preparation:

    • Exchange the antibody into a conjugation-compatible buffer (e.g., borate buffer, pH 8.5).

  • Conjugation:

    • Add a molar excess of the activated Propargyl-PEG12-linker to the antibody solution.

    • Incubate the reaction at 4°C for 12-24 hours with gentle mixing.

  • Purification:

    • Remove unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of linker incorporation using methods like MALDI-TOF mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction to conjugate the azide-modified payload to the propargyl-functionalized antibody.[5][16][17][]

Materials:

  • Propargyl-functionalized antibody

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized antibody with a molar excess (typically 4-10 equivalents) of the azide-modified payload.[16]

    • Prepare the Cu(I)-THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and letting it stand for a few minutes.[16]

  • Initiation of Click Reaction:

    • Add the Cu(I)-THPTA complex to the antibody-payload mixture.

    • Add the sodium ascorbate solution to initiate the cycloaddition.

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[16]

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules.

  • Characterization:

    • Analyze the purified ADC for purity, aggregation (by SEC), and DAR.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical parameter.[][9][10]

Methods:

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.[]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species with different numbers of conjugated drugs.

    • The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[8]

  • Mass Spectrometry (MS):

    • LC-MS analysis of the intact or reduced ADC can provide a detailed distribution of drug-loaded species.

    • The average DAR is calculated from the deconvoluted mass spectra.[6][9]

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is to evaluate the potency of the synthesized ADC.[4][19][20][21]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC, unconjugated antibody, and free payload

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC₅₀ value using a four-parameter logistic curve fit.[4]

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Modification cluster_linker_antibody Linker-Antibody Conjugation cluster_conjugation Final Conjugation (CuAAC) cluster_characterization Characterization Payload Cytotoxic Payload Azide_Payload Azide-Modified Payload Payload->Azide_Payload Azido-NHS ester ADC Antibody-Drug Conjugate (ADC) Azide_Payload->ADC Antibody Monoclonal Antibody Propargyl_Antibody Propargyl-Functionalized Antibody Antibody->Propargyl_Antibody Propargyl_Linker This compound Activated_Linker Activated Linker Propargyl_Linker->Activated_Linker Activation Activated_Linker->Propargyl_Antibody Propargyl_Antibody->ADC Cu(I), Ascorbate, THPTA DAR DAR Determination (UV-Vis, HIC, MS) ADC->DAR Cytotoxicity In Vitro Cytotoxicity (IC50) ADC->Cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Propargyl-Functionalized Antibody Triazole Stable Triazole Linkage (ADC) Alkyne->Triazole Azide Azide-Modified Payload Azide->Triazole CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Stability of the Triazole Linkage

The 1,2,3-triazole ring formed through CuAAC is exceptionally stable.[22][23][24] It is resistant to hydrolysis under both acidic and basic conditions, as well as enzymatic degradation by proteases.[22] This high stability ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity and only releasing the payload upon internalization into the target cancer cell.[3] Forced degradation studies can be conducted to confirm the stability of the triazole linkage under various stress conditions.[22][25]

References

Revolutionizing Proteomics: A Guide to Peptide Labeling with Propargyl-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the dynamic field of proteomics, the precise quantification and identification of peptides are paramount to understanding complex biological processes and advancing drug discovery. Chemical labeling of peptides using bioorthogonal handles has emerged as a powerful strategy for enriching and analyzing low-abundance peptides, studying post-translational modifications (PTMs), and elucidating protein-protein interactions. This application note details a comprehensive protocol for labeling peptides with Propargyl-PEG12-OH, a versatile alkyne-containing reagent, enabling their subsequent detection and quantification using mass spectrometry.

The integration of a polyethylene glycol (PEG) linker, specifically a 12-unit PEG (PEG12), enhances the solubility and reduces the non-specific binding of labeled peptides, thereby improving data quality. The terminal alkyne group of this compound allows for highly efficient and specific covalent linkage to azide-modified reporter tags, such as biotin-azide, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This robust and bioorthogonal reaction ensures high yields and specificity under mild conditions, making it ideal for complex biological samples.

This document provides a detailed experimental workflow, from peptide preparation to mass spectrometry analysis, and showcases the application of this technique in studying signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which is crucial in cellular processes like growth, differentiation, and apoptosis.

Experimental Workflow

The overall experimental workflow for labeling peptides with this compound and subsequent analysis involves several key stages. Initially, proteins of interest are extracted and enzymatically digested to generate a complex peptide mixture. These peptides are then chemically modified to introduce an azide group, which will serve as the reactive partner for the alkyne-containing this compound. Following the click chemistry reaction, the now-PEGylated and biotinylated peptides are enriched using streptavidin-based affinity purification. The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis protein_extraction Protein Extraction enzymatic_digestion Enzymatic Digestion (e.g., Trypsin) protein_extraction->enzymatic_digestion peptide_mixture Complex Peptide Mixture enzymatic_digestion->peptide_mixture azide_modification Peptide Azide Modification peptide_mixture->azide_modification propargyl_peg_labeling Click Chemistry: This compound + Biotin-Azide azide_modification->propargyl_peg_labeling enrichment Streptavidin Affinity Enrichment propargyl_peg_labeling->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms data_analysis Data Analysis: Identification & Quantification lc_msms->data_analysis

Caption: A schematic of the multistep chemical proteomics workflow.

Detailed Experimental Protocols

Protocol 1: Peptide Preparation and Azide Modification

This protocol describes the preparation of a peptide mixture from a protein sample and the subsequent introduction of an azide group.

Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Azide-containing NHS ester (e.g., Azido-NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Denaturation and Reduction: Resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution with formic acid to pH < 3 and desalt using a C18 SPE cartridge. Elute the peptides with 50% acetonitrile/0.1% formic acid and dry the eluate using a vacuum centrifuge.

  • Azide Modification: Resuspend the dried peptides in PBS, pH 7.4. Add a 10-fold molar excess of Azido-NHS (dissolved in DMF) to the peptide solution. The final DMF concentration should not exceed 10%. Incubate for 1 hour at room temperature.

  • Quenching and Desalting: Quench the reaction by adding Tris-HCl to a final concentration of 50 mM. Desalt the azide-modified peptides using a C18 SPE cartridge as described in step 4.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction to label the azide-modified peptides with this compound and a biotin-azide reporter.

Materials:

  • Azide-modified peptides

  • This compound

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS, pH 7.4

Procedure:

  • Prepare Click Chemistry Cocktail: Prepare the click chemistry reaction cocktail immediately before use by adding the reagents in the following order to achieve the indicated final concentrations in the reaction mixture:

    • Copper(II) sulfate: 1 mM

    • THPTA: 5 mM

    • This compound: 2 mM

    • Biotin-azide: 100 µM

  • Initiate the Reaction: Add the click chemistry cocktail to the azide-modified peptide solution.

  • Add Reducing Agent: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching and Cleanup: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions. Clean up the labeled peptides using a C18 SPE cartridge.

Protocol 3: Enrichment of Biotinylated Peptides

This protocol describes the enrichment of the biotinylated peptides using streptavidin-coated magnetic beads.[1][2][3]

Materials:

  • Labeled peptide mixture

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Wash Buffer 3: 0.1% Rapigest in 50 mM ammonium bicarbonate

  • Elution Buffer: 80% acetonitrile/0.1% formic acid

Procedure:

  • Bead Preparation: Wash the streptavidin-coated magnetic beads three times with Wash Buffer 1.

  • Binding: Incubate the labeled peptide mixture with the washed beads for 1 hour at room temperature with end-over-end rotation.

  • Washing: Sequentially wash the beads three times with Wash Buffer 1, three times with Wash Buffer 2, and three times with Wash Buffer 3.

  • On-Bead Digestion (Optional): To remove any non-specifically bound proteins that were not digested initially, a second on-bead digestion with trypsin can be performed.

  • Elution: Elute the biotinylated peptides from the beads by incubating with Elution Buffer for 15 minutes at room temperature. Collect the supernatant. Repeat the elution step once and combine the eluates.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis

This protocol provides general parameters for the analysis of the enriched PEGylated peptides by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 60-120 minutes.

  • Flow Rate: 200-300 nL/min

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MS1 Resolution: 60,000 - 120,000

  • MS1 Scan Range: m/z 350 - 1800

  • Data-Dependent Acquisition (DDA): Top 10-20 most intense precursor ions selected for fragmentation.

  • Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • MS2 Resolution: 15,000 - 30,000

  • Dynamic Exclusion: Enabled for 30-60 seconds to prevent repeated fragmentation of the same precursor.

Data Presentation: Quantitative Analysis of TGF-β Signaling

The described workflow can be applied to study changes in protein expression and post-translational modifications in response to various stimuli. As an example, the following table summarizes hypothetical quantitative proteomics data from an experiment investigating the effect of TGF-β treatment on protein expression in a cancer cell line.[4][5] Such studies can reveal key proteins involved in the TGF-β signaling pathway.[6][7]

Protein AccessionGene NameDescriptionFold Change (TGF-β vs. Control)p-value
P01137TGFB1Transforming growth factor beta-12.50.001
Q13485SMAD2Mothers against decapentaplegic homolog 21.80.005
P84022SMAD3Mothers against decapentaplegic homolog 31.90.004
Q13485SMAD4Mothers against decapentaplegic homolog 41.50.012
P36897SERPINE1Plasminogen activator inhibitor 13.2<0.001
P17931FN1Fibronectin2.8<0.001
P08637VIMVimentin2.10.003
P14780CDH1Cadherin-1 (E-cadherin)0.4<0.001

Table 1: Example of quantitative proteomics data showing changes in protein expression in response to TGF-β treatment.

Visualization of the TGF-β Signaling Pathway

Chemical proteomics approaches, such as the one described, can be used to identify proteins that are post-translationally modified or interact with specific signaling molecules within a pathway. The following diagram illustrates a simplified view of the canonical TGF-β signaling pathway, highlighting key components that can be targeted for investigation using chemical probes.

tgf_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFBR2 TGFB->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., SERPINE1, FN1) SMAD_complex->Transcription Translocates & Regulates

Caption: Canonical TGF-β signaling pathway.

The protocol described in this application note provides a robust and versatile method for labeling peptides with this compound for quantitative proteomics analysis. The use of click chemistry ensures high efficiency and specificity of labeling, while the PEG linker improves the analytical properties of the modified peptides. This approach is broadly applicable to a wide range of proteomics studies, including the investigation of signaling pathways, the identification of PTMs, and the discovery of drug targets. The detailed protocols and example data presented herein serve as a valuable resource for researchers aiming to implement this powerful technique in their own laboratories.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanomedicines. PEGylation confers a hydrophilic shield to the nanoparticle surface, which can reduce protein adsorption (opsonization), minimize aggregation, and prolong systemic circulation time by evading clearance by the mononuclear phagocyte system (MPS).[1] This "stealth" property is crucial for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]

Propargyl-PEG12-OH is a heterobifunctional PEG linker containing a terminal alkyne group (propargyl) and a terminal hydroxyl group. The propargyl group allows for covalent attachment to azide-functionalized nanoparticles via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4][5] This bio-orthogonal conjugation method is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for nanoparticle surface engineering.[3][4][5][6] The terminal hydroxyl group can be used for further functionalization or can remain as a neutral, hydrophilic terminus.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of azide-functionalized nanoparticles with this compound.

Applications

The surface modification of nanoparticles with this compound has numerous applications in drug delivery and nanomedicine, including:

  • Prolonged Systemic Circulation: By creating a hydrophilic barrier, PEGylation with this compound significantly increases the blood circulation half-life of nanoparticles, allowing for greater accumulation in target tissues.

  • Improved Stability: The PEG layer prevents nanoparticle aggregation in biological fluids, enhancing their colloidal stability.

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, reducing the likelihood of an immune response.

  • Platform for Targeted Drug Delivery: The terminal hydroxyl group of the PEG chain can be further modified with targeting ligands (e.g., antibodies, peptides, aptamers) to achieve active targeting to specific cells or tissues.

  • Enhanced Tumor Targeting: For cancer therapy, the prolonged circulation of PEGylated nanoparticles facilitates their passive accumulation in solid tumors via the EPR effect.[2]

Experimental Protocols

This section provides detailed protocols for the preparation of azide-functionalized nanoparticles and their subsequent surface modification with this compound via a CuAAC click reaction.

Protocol 1: Synthesis of Azide-Functionalized Nanoparticles

This protocol describes the synthesis of azide-functionalized polymeric nanoparticles using a model system of poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This method can be adapted for other types of nanoparticles (e.g., liposomes, metallic nanoparticles) with appropriate surface activation.

Materials:

  • PLGA-azide polymer

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Organic Phase: Dissolve 100 mg of PLGA-azide in 2 mL of DCM.

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) PVA solution in DI water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution and emulsify using a probe sonicator on ice for 2 minutes (30 seconds on, 30 seconds off cycles).

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step three times.

  • Final Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS pH 7.4).

  • Characterization: Characterize the azide-functionalized nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Confirm the presence of the azide group using Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Surface Modification with this compound via CuAAC

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DI water

  • Phosphate-buffered saline (PBS)

  • Centrifugal filter units (MWCO 30 kDa)

Procedure:

  • Reactant Preparation:

    • Prepare a 10 mg/mL solution of this compound in DI water.

    • Prepare a 100 mM solution of CuSO₄ in DI water.

    • Prepare a 200 mM solution of sodium ascorbate in DI water (prepare fresh).

    • Prepare a 50 mM solution of THPTA in DI water.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, add 1 mL of the azide-functionalized nanoparticle suspension (10 mg/mL in PBS).

    • Add 100 µL of the this compound solution.

    • Add 20 µL of the THPTA solution.

    • Add 10 µL of the CuSO₄ solution.

    • Vortex briefly and then add 20 µL of the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.

  • Purification of PEGylated Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit (30 kDa MWCO).

    • Centrifuge at 4,000 x g for 15 minutes.

    • Discard the flow-through.

    • Resuspend the nanoparticles in the filter unit with 1 mL of PBS.

    • Repeat the centrifugation and washing steps three times to remove unreacted PEG and catalyst.

  • Final Product: Resuspend the purified this compound modified nanoparticles in a suitable buffer for storage and further characterization.

Data Presentation

The successful surface modification of nanoparticles with this compound can be confirmed by a variety of characterization techniques. The following tables summarize typical quantitative data obtained before and after modification.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Azide-Functionalized Nanoparticles155.2 ± 3.10.12 ± 0.02-25.8 ± 1.5
This compound Modified Nanoparticles175.6 ± 4.50.15 ± 0.03-5.2 ± 0.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Quantification of PEGylation

Analytical MethodParameter MeasuredResult
Thermogravimetric Analysis (TGA)Weight Loss (%)15.3%
Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic PeaksAppearance of C-O-C stretch (~1100 cm⁻¹)

Visualization of Workflows and Pathways

experimental_workflow cluster_azide_np Protocol 1: Azide-Functionalized Nanoparticle Synthesis cluster_pegylation Protocol 2: PEGylation via Click Chemistry cluster_characterization Characterization a PLGA-azide in DCM c Emulsification a->c b PVA in Water b->c d Solvent Evaporation c->d e Purification d->e f Azide-NPs e->f i Click Reaction f->i g This compound g->i h CuSO4 / NaAsc / THPTA h->i j Purification i->j k PEGylated-NPs j->k l DLS (Size, PDI) k->l m Zeta Potential k->m n FTIR k->n o TGA k->o

Caption: Experimental workflow for nanoparticle PEGylation.

click_chemistry_reaction np Nanoparticle -N3 product PEGylated Nanoparticle Triazole Linkage np->product Azide peg This compound HC≡C-R peg->product Alkyne catalyst CuSO4 / Sodium Ascorbate catalyst->product Cu(I) catalyst

Caption: CuAAC click chemistry reaction scheme.

biological_interaction cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle un Nanoparticle opsonin Opsonin Proteins un->opsonin Adsorption macrophage Macrophage Uptake opsonin->macrophage Phagocytosis peg_np PEGylated Nanoparticle circulation Prolonged Circulation peg_np->circulation Reduced Opsonization tumor Tumor Accumulation (EPR) circulation->tumor

References

Application Notes and Protocols for Propargyl-PEG12-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of copper catalysts and ligands for the efficient and reliable conjugation of Propargyl-PEG12-OH to azide-functionalized molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Introduction to CuAAC with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction used to form a stable triazole linkage between a terminal alkyne and an azide.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and drug development.[1][3] this compound, a polyethylene glycol (PEG) derivative with a terminal alkyne group, is frequently utilized in click chemistry to enhance the solubility and biocompatibility of molecules of interest.[4][5]

The core of this reaction is the copper(I) catalyst, which significantly accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction.[3][6] However, the catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments.[7] To overcome this, stabilizing ligands are crucial. These ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining catalytic activity and improving reaction efficiency.[7][8][9]

The Role of Copper Catalysts and Ligands

Copper Catalysts:

The active catalyst in CuAAC is the copper(I) ion.[] There are several common methods to introduce Cu(I) into the reaction mixture:

  • In situ reduction of Copper(II) salts: This is the most convenient and widely used method, particularly in biological applications.[11][12] A readily available and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), is reduced to Cu(I) in the presence of a reducing agent, most commonly sodium ascorbate.[3][13]

  • Direct use of Copper(I) salts: Salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly.[11] However, these salts are less stable and may require an inert atmosphere to prevent oxidation.

  • Oxidation of metallic copper: Metallic copper can also serve as a source of Cu(I) ions.[11]

Ligands for Cu(I) Stabilization and Reaction Acceleration:

Ligands play a dual role in CuAAC: they stabilize the active Cu(I) catalytic species and accelerate the reaction rate.[8][14] For applications involving sensitive biomolecules, ligands also help to minimize potential damage caused by free copper ions.[1][9]

Commonly used ligands include:

  • Tris(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand for stabilizing Cu(I), but its low water solubility limits its use in purely aqueous systems.[1][15]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it an excellent choice for bioconjugation reactions in aqueous buffers.[7][16] It effectively protects biomolecules from copper-mediated damage.[9]

  • Bathocuproine Disulfonate (BCS): A water-soluble ligand known to stabilize Cu(I) and accelerate the reaction.

  • Polydentate amine/heterocycle ligands: A broad class of ligands that can coordinate with copper to enhance catalytic activity.[8]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for accelerating CuAAC reactions.[8][17]

Quantitative Data for CuAAC Reactions

The following table summarizes typical concentration ranges and reaction conditions for CuAAC reactions, compiled from various sources. Optimal conditions for a specific application with this compound may require further optimization.

ParameterTypical RangeNotesSource(s)
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 1 mMFor bioconjugation, lower concentrations are often preferred to minimize potential damage to biomolecules.[7]
Ligand to Copper Ratio 1:1 to 5:1A higher ligand-to-copper ratio (e.g., 5:1) is often recommended for bioconjugation to protect sensitive molecules.[7][9]
Sodium Ascorbate Concentration 2.5 mM - 5 mMA significant excess is typically used to ensure complete reduction of Cu(II) and to counteract dissolved oxygen.[7]
This compound Concentration VariesDependent on the specific application and the concentration of the azide-containing molecule. A slight excess relative to the limiting reagent is common.
Azide-Containing Molecule Concentration VariesDependent on the experimental setup.
Reaction Time 15 - 60 minutesCan be very rapid with the use of accelerating ligands. Reaction progress can be monitored by techniques such as LC-MS or fluorescence.[7][15]
pH Range 4 - 12The reaction is tolerant of a wide pH range, making it suitable for various buffer systems.[3]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, tBuOH/H₂OThe choice of solvent depends on the solubility of the reactants. For bioconjugations, aqueous buffers are preferred.[2][18]

Experimental Protocols

Protocol 1: General Procedure for Click Chemistry with this compound

This protocol describes a general method for the conjugation of this compound to an azide-containing molecule in an aqueous buffer system.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Stock Solution Preparation:

  • This compound (10 mM): Dissolve the appropriate amount of this compound in deionized water or an appropriate buffer.

  • Azide-containing molecule (10 mM): Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate (300 mM): Prepare this solution fresh by dissolving 59.4 mg of sodium ascorbate in 1 mL of deionized water. Protect from light.

Reaction Procedure:

  • In a microcentrifuge tube, add the azide-containing molecule and this compound to the desired final concentrations in PBS buffer. The final reaction volume will be 200 µL in this example.

  • Add 10 µL of the 100 mM THPTA stock solution to the reaction mixture and vortex briefly.[2]

  • Add 10 µL of the 20 mM CuSO₄ stock solution and vortex briefly.[2]

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate stock solution.[2] Vortex the mixture gently.

  • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[2][15] The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).

  • Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents, catalyst, and ligand.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol provides a method for labeling an azide-modified protein within a complex cell lysate using this compound.

Materials:

  • Protein lysate containing an azide-modified protein (1-5 mg/mL)

  • This compound functionalized with a reporter tag (e.g., a fluorophore or biotin)

  • Stock solutions of CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

  • PBS buffer, pH 7.4

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the following:

    • 50 µL of protein lysate[2]

    • 90 µL of PBS buffer[2]

    • 20 µL of a 2.5 mM solution of the this compound reporter molecule.[2]

  • Add 10 µL of the 100 mM THPTA stock solution and vortex briefly.[2]

  • Add 10 µL of the 20 mM CuSO₄ stock solution and vortex briefly.[2]

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate stock solution and vortex briefly.[2]

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[2]

  • The click-labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis followed by in-gel fluorescence scanning or western blotting.[2]

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis & Purification A This compound Stock Solution F Combine this compound and Azide-Molecule in Buffer A->F B Azide-Molecule Stock Solution B->F C CuSO4 Stock Solution H Add CuSO4 C->H D Ligand (THPTA) Stock Solution G Add Ligand (THPTA) D->G E Sodium Ascorbate Stock Solution (Fresh) I Initiate with Sodium Ascorbate E->I F->G G->H H->I J Incubate at RT (30-60 min) I->J K Reaction Monitoring (e.g., LC-MS) J->K L Purification (e.g., Chromatography) K->L M Final Conjugate L->M

Caption: General experimental workflow for a CuAAC reaction with this compound.

CuAAC Catalytic Cycle

G CuII Cu(II) CuI Cu(I)-Ligand CuII->CuI Reduction Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R'-N3) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Regenerates Catalyst Product 1,4-Triazole Product Triazolide->Product Protonolysis Ascorbate Sodium Ascorbate Ascorbate->CuII

References

Application Notes and Protocols for the Functionalization of Propargyl-PEG12-OH Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG12-OH is a heterobifunctional linker that possesses a terminal alkyne group, available for click chemistry, and a terminal hydroxyl group. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media, a desirable characteristic for biological applications. The ability to selectively functionalize the terminal hydroxyl group opens up a vast array of possibilities for creating complex bioconjugates, drug delivery systems, and advanced materials. This document provides detailed application notes and experimental protocols for the common methods of functionalizing the hydroxyl group of this compound.

The primary strategies for modifying the hydroxyl group involve its conversion into esters, ethers, or carbamates. Additionally, the hydroxyl group can be "activated" to facilitate subsequent nucleophilic substitution reactions. This is commonly achieved by converting it into a better leaving group, such as a tosylate, or by reacting it with an activating agent like N,N'-disuccinimidyl carbonate (DSC). The choice of functionalization strategy will depend on the desired final conjugate and the stability of the resulting linkage under physiological conditions.

Functionalization of this compound Hydroxyl Group

The hydroxyl group of this compound can be chemically modified through several established reactions. The following sections detail the most common and effective methods.

Esterification

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its activated derivative to form an ester linkage. Ester bonds are common in prodrug design as they can be susceptible to hydrolysis by esterases in vivo, allowing for controlled release of a therapeutic agent.

Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is advantageous as it proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.

Etherification

Ether linkages are generally more stable to hydrolysis than ester bonds, making them suitable for applications requiring long-term stability.

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[3][4] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction. For PEG derivatives, a strong base like sodium hydride (NaH) is typically used to generate the alkoxide.

Carbamate Formation

Carbamate (urethane) linkages are known for their high stability and are often employed in the synthesis of robust bioconjugates.

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the formation of a carbamate linkage.[5] This reaction is often performed in an aprotic solvent and may be catalyzed by a base such as triethylamine (TEA) or DMAP, particularly for hindered alcohols.

Activation of the Hydroxyl Group for Further Functionalization

In many instances, it is advantageous to first activate the hydroxyl group to create a more reactive intermediate that can readily undergo nucleophilic substitution.

Conversion of the hydroxyl group to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine creates an excellent leaving group.[6][7] The resulting tosylated PEG can then be reacted with a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functionalities.

Reacting the hydroxyl group with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base forms a succinimidyl carbonate-activated PEG.[8] This intermediate is highly reactive towards primary amines, forming a stable carbamate linkage. This two-step approach is a common strategy for conjugating PEGs to proteins and other biomolecules.

Experimental Protocols

The following are detailed protocols for the functionalization of the hydroxyl group of this compound.

Protocol 1: Steglich Esterification of this compound with a Carboxylic Acid

This protocol describes the formation of an ester linkage between this compound and a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (1.5 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the pure Propargyl-PEG12-ester.[1]

Workflow for Steglich Esterification

Steglich_Esterification A This compound + R-COOH in DCM B Add DMAP A->B C Add EDC B->C D Stir at RT (12-24h) C->D E Work-up (Wash with NaHCO3, Brine) D->E F Purification (Column Chromatography) E->F G Propargyl-PEG12-Ester F->G

Caption: Steglich Esterification Workflow.

Protocol 2: Williamson Ether Synthesis of this compound with an Alkyl Halide

This protocol details the formation of an ether linkage using an alkyl halide (R-X, where X = Br, I).

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add NaH (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 20-80% ethyl acetate in hexane) to yield the Propargyl-PEG12-ether.[3][9]

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis A This compound in THF B Add NaH at 0°C, Stir at RT (1h) A->B C Add R-X at 0°C B->C D Stir at RT (Overnight) C->D E Quench with NH4Cl (aq) D->E F Extraction and Purification E->F G Propargyl-PEG12-Ether F->G Carbamate_Formation A This compound in DCM B Add TEA A->B C Add R-NCO B->C D Stir at RT (2-4h) C->D E Concentrate and Purify D->E F Propargyl-PEG12-Carbamate E->F Tosylation A This compound in DCM at 0°C B Add Pyridine/TEA A->B C Add TsCl B->C D Stir at RT (12-16h) C->D E Work-up and Purification D->E F Propargyl-PEG12-OTs E->F DSC_Activation A This compound + DSC in Acetonitrile B Add Pyridine A->B C Stir at RT (4-6h) B->C D Precipitate in Diethyl Ether C->D E Collect and Dry D->E F Propargyl-PEG12-O-SC E->F

References

Propargyl-PEG12-OH: Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG12-OH is a heterobifunctional linker molecule that has emerged as a valuable tool in the development of sophisticated drug delivery systems. Its unique structure, featuring a terminal propargyl group, a 12-unit polyethylene glycol (PEG) spacer, and a hydroxyl group, enables the versatile and efficient construction of targeted and controlled-release drug nanocarriers. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the covalent conjugation of targeting ligands or other functional molecules. The PEG spacer enhances the biocompatibility and solubility of the resulting drug delivery system, contributing to prolonged circulation times and reduced immunogenicity. The terminal hydroxyl group offers an additional site for further chemical modification.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of drug-loaded nanoparticles and micelles. The protocols are based on established methodologies and provide a framework for the synthesis, characterization, and in vitro evaluation of these advanced drug delivery vehicles.

Key Applications in Drug Delivery

The unique chemical architecture of this compound lends itself to a variety of applications in drug delivery, primarily centered around the principles of PEGylation and bio-orthogonal conjugation.

  • Targeted Drug Delivery: The terminal alkyne group allows for the straightforward attachment of azide-modified targeting moieties, such as antibodies, peptides, or small molecules (e.g., folic acid), to the surface of nanoparticles or micelles. This facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.

  • "Stealth" Nanocarriers: The hydrophilic PEG chain creates a hydrated layer on the surface of the drug carrier, which sterically hinders the adsorption of opsonin proteins. This "stealth" effect reduces recognition and clearance by the mononuclear phagocyte system (MPS), leading to extended systemic circulation times and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.

  • PROTACs and Antibody-Drug Conjugates (ADCs): Propargyl-PEG linkers are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs, where they connect the targeting ligand to the therapeutic payload.

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation and characterization of a targeted drug delivery system utilizing a propargyl-PEGylated lipid, exemplified by Propargyl-PEG-DSPE, for the creation of drug-loaded micelles. These protocols can be adapted for other nanoparticle systems, such as those based on PLGA.

Protocol 1: Formulation of Drug-Loaded Propargyl-PEGylated Micelles

This protocol describes the preparation of micelles encapsulating a hydrophobic drug using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Propargyl(polyethylene glycol)] (Propargyl-PEG-DSPE)

  • Additional lipids (e.g., DSPC, Cholesterol) if preparing liposomes

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform or a suitable organic solvent mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm)

  • 0.22 µm syringe filter

Procedure:

  • Dissolution of Lipids and Drug:

    • In a round-bottom flask, dissolve Propargyl-PEG-DSPE and the hydrophobic drug in chloroform. A typical molar ratio is 95:5 (lipid:drug), but this should be optimized for the specific drug.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the glass transition temperature of the lipids (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration of the micelles.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes. This will result in a milky suspension of multilamellar vesicles.

  • Size Reduction and Homogenization:

    • To obtain uniformly sized micelles, sonicate the suspension using a bath sonicator until the solution becomes clear or translucent.

    • Alternatively, for more uniform size distribution, extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Sterilization and Storage:

    • Sterilize the final micelle formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile micelle solution at 4°C.

Experimental Workflow for Micelle Formulation

G cluster_prep Preparation dissolve 1. Dissolve Lipids & Drug in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film Evaporation hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate Hydration size 4. Size Reduction (Sonication/Extrusion) hydrate->size Homogenization sterilize 5. Sterilize (0.22 µm Filtration) size->sterilize Purification

Caption: Workflow for the formulation of drug-loaded micelles.

Protocol 2: Characterization of Propargyl-PEGylated Micelles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the micelle solution in deionized water or PBS.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential at 25°C.

    • Perform measurements in triplicate.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Prepare a standard curve of the free drug in a suitable solvent.

    • To separate the encapsulated drug from the free drug, use a method such as dialysis, ultrafiltration, or size exclusion chromatography.

    • For the indirect method, measure the concentration of the free drug in the filtrate/dialysate.

    • For the direct method, disrupt the micelles using a suitable solvent (e.g., methanol, DMSO) to release the encapsulated drug and measure its concentration.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Quantitative Data Summary (Illustrative)

The following table provides an example of the characterization data that can be obtained for drug-loaded Propargyl-PEGylated micelles. Note: These are representative values and will vary depending on the specific drug, lipid composition, and formulation parameters.

ParameterValue
Particle Size (Hydrodynamic Diameter) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -5 to -15 mV
Drug Loading Content (DLC) 2 - 8 % (w/w)
Encapsulation Efficiency (EE) 70 - 95 %
Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis method to evaluate the release of the encapsulated drug from the micelles over time.

Materials:

  • Drug-loaded micelle solution

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10 kDa)

  • Release buffer (e.g., PBS pH 7.4, acetate buffer pH 5.5 to simulate endosomal conditions)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release buffer (e.g., 50 mL) to ensure sink conditions.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer and replace it with an equal volume of fresh buffer.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: "Click" Conjugation of a Targeting Ligand

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized targeting ligand (e.g., Azido-PEG-Folate) to the propargyl-functionalized micelles.

Materials:

  • Propargyl-PEGylated micelles

  • Azide-functionalized targeting ligand (e.g., Azido-PEG-Folate)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I))

  • Deoxygenated buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction vial, mix the Propargyl-PEGylated micelles with the azide-functionalized targeting ligand in deoxygenated buffer. The molar ratio of alkyne to azide should be optimized (e.g., 1:1.5).

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA (if used) in deoxygenated water.

  • Add the copper catalyst solution to the micelle-ligand mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Purify the resulting targeted micelles to remove the catalyst and excess ligand using methods such as dialysis or size exclusion chromatography.

  • Confirm the successful conjugation using techniques like FTIR, NMR, or by quantifying the attached ligand.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that could be targeted by a drug delivered via this compound functionalized nanoparticles. For instance, a drug targeting the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Delivered Drug Drug->PI3K Inhibition

Troubleshooting & Optimization

Troubleshooting low yield in Propargyl-PEG12-OH click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Propargyl-PEG12-OH click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.

Troubleshooting Guide for Low Yield

Low or no product yield is a common issue in CuAAC reactions. This section provides a systematic approach to identifying and resolving the potential causes.

Diagram: Troubleshooting Workflow for Low Yield in CuAAC Reactions

Troubleshooting_Workflow start Low Reaction Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents1 Impure Alkyne/Azide? check_reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? check_reagents->sub_reagents2 check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst1 Cu(I) Oxidation? check_catalyst->sub_catalyst1 sub_catalyst2 Inactive Reducing Agent? check_catalyst->sub_catalyst2 sub_catalyst3 Inappropriate Ligand? check_catalyst->sub_catalyst3 check_purification 4. Review Purification Method check_conditions->check_purification Conditions OK sub_conditions1 Oxygen Contamination? check_conditions->sub_conditions1 sub_conditions2 Poor Solubility? check_conditions->sub_conditions2 sub_conditions3 Suboptimal Temp/Time? check_conditions->sub_conditions3 solution Improved Yield check_purification->solution Purification OK sub_purification1 Product Loss During Workup? check_purification->sub_purification1

Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: My reaction yield is very low. What is the most common cause?

The most frequent issue is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by dissolved oxygen in the reaction mixture.[1][2] It is crucial to use freshly prepared solutions and to properly degas all solvents and buffers.[3]

Q2: How can I ensure my copper catalyst is in the active Cu(I) state?

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.[4][5] Sodium ascorbate is the most commonly used reducing agent.[6][7] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[8] A slight excess of the reducing agent can help prevent the formation of oxidative homocoupling byproducts.[5]

Q3: What is the role of a ligand in the click reaction, and which one should I use?

Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[2][9] For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[2][6][10] Using a ligand can also reduce the cytotoxicity of copper in biological applications.[11]

Q4: Can the purity of my this compound or azide-containing molecule affect the yield?

Absolutely. Impurities in either the alkyne or azide starting materials can inhibit the catalyst and significantly lower the reaction yield.[3] It is advisable to verify the purity of your reagents using methods like NMR or mass spectrometry before proceeding with the reaction.

Reaction Conditions

Q5: What is the optimal stoichiometry for the reactants and catalyst components?

While a 1:1 ratio of alkyne to azide is the theoretical ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[3] Typical catalyst loading is 1-5 mol% of a Cu(II) salt with 5-10 mol% of sodium ascorbate.[3] The optimal ligand-to-copper ratio is generally between 1:1 and 5:1.[2][6] It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2][6]

Q6: My PEGylated reagent has poor solubility in the reaction solvent. What can I do?

Poor substrate solubility can hinder the reaction.[1] For PEGylated compounds, using a co-solvent system such as water with DMSO, DMF, or tBuOH can improve solubility.[1][4] Introducing a polyethylene glycol (PEG) linker itself is a strategy to improve solubility and reduce steric hindrance.[12][13]

Q7: What are the recommended temperature and reaction time?

Most CuAAC reactions proceed efficiently at room temperature.[2] For sterically hindered substrates or if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate and yield.[1][2] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 24 hours.[1][14]

Q8: I observe a precipitate forming during my reaction. What could it be?

Precipitate formation during the reaction could be due to several factors, including the product crashing out of solution if it is less soluble than the starting materials, or potential aggregation of biomolecules if they are part of the reaction.[6][14] It could also indicate the formation of insoluble copper species.

Side Reactions and Purification

Q9: What are common side reactions, and how can I minimize them?

A common side reaction is the Glaser coupling, which is the homocoupling of terminal alkynes to form diynes.[1] This is often promoted by the presence of Cu(II) and oxygen. Using a stabilizing ligand and ensuring a sufficient concentration of the reducing agent (sodium ascorbate) can minimize this side reaction.[1][5]

Q10: How do I effectively remove the copper catalyst after the reaction?

Residual copper can be problematic for downstream applications.[1][15] After the reaction is complete, adding a copper-chelating agent like EDTA to the reaction mixture can help sequester the copper.[3] Subsequent purification by methods such as column chromatography or precipitation can then effectively remove the copper-chelator complex.[1][16]

Q11: Purification of my PEGylated product is challenging. Are there any tips?

Purification of PEG-containing compounds can be difficult due to their tendency to streak on silica gel.[17] For column chromatography, solvent systems like chloroform-methanol (e.g., 10:1) with small additions of aqueous ammonia for basic compounds or formic acid for acidic compounds can be effective.[17] Alternatively, precipitation of the product in a solvent like cold diethyl ether can be a useful purification strategy.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for a CuAAC reaction.

Parameter Typical Range Notes References
Alkyne to Azide Ratio 1:1 to 1.5:1A slight excess of the less valuable reagent can improve yield.[3]
Cu(II) Catalyst Loading 1 - 5 mol%Higher loading may be needed for difficult substrates.[3]
Reducing Agent (Na-Ascorbate) 5 - 10 mol% (or 2.5-5 mM)Use a freshly prepared solution.[3][6]
Ligand to Copper Ratio 1:1 to 5:1Essential for catalyst stability and reaction acceleration.[2][6]
Reactant Concentration 10 µM - 10 mMDependent on the specific application and substrates.[6]
Temperature Room Temperature (20-25°C)Can be increased to 40-80°C to accelerate slow reactions.[2][8]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.[1][14]
Component Stock Solution Example Final Concentration Example References
Azide/Alkyne Probe 10 mM in DMSO100 µM[16]
Copper(II) Sulfate 100 mM in Water100 µM - 1 mM[3][16]
Sodium Ascorbate 500 mM in Water2.5 mM - 5 mM[6][16]
Ligand (e.g., THPTA) 50 mM in Water500 µM - 1 mM[14][16]

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol provides a general guideline. Optimal conditions may vary depending on the specific azide used.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., THPTA)

  • Solvent system (e.g., 1:1 t-BuOH/water, DMF/water, or appropriate buffer)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system.[18]

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[3][18]

  • Catalyst Addition:

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

    • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM) and the ligand (e.g., THPTA, 250 mM) in deionized water. It is recommended to pre-mix the copper and ligand.[2][6]

  • Reaction Initiation: To the stirred, degassed reaction mixture, add the copper/ligand solution to achieve the desired final concentration (e.g., 1 mM Cu).[18] Immediately follow with the addition of the sodium ascorbate solution (e.g., 5 mM final concentration).[6][18]

  • Reaction Monitoring: Maintain the reaction under an inert atmosphere and stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[1]

  • Work-up and Purification:

    • Once the reaction is complete, add a solution of a chelating agent like EDTA to sequester the copper catalyst.[3]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel or precipitation from a suitable solvent system.[1]

Diagram: CuAAC Catalytic Cycle

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne R1-C≡CH (this compound) Alkyne->Acetylide Cu_Triazolide Copper-Triazolide Intermediate Acetylide->Cu_Triazolide Azide R2-N3 Azide->Cu_Triazolide Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

How to prevent side reactions with Propargyl-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG12-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional molecule consisting of a terminal alkyne (propargyl group), a 12-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. Its primary application is in bioconjugation and chemical modification, most commonly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] The PEG spacer enhances water solubility and reduces steric hindrance, while the propargyl group serves as a handle for conjugation to azide-modified molecules.[2]

Q2: What are the most common side reactions observed when using this compound in a CuAAC reaction?

A2: The most prevalent side reactions include:

  • Oxidative Homocoupling (Glaser Coupling): The terminal alkyne of this compound can react with itself in the presence of oxygen and the copper catalyst to form a diyne byproduct.

  • Oxidation of Biomolecules: The Cu(I) catalyst, especially in the presence of a reducing agent like sodium ascorbate and oxygen, can generate reactive oxygen species (ROS) that may oxidize sensitive amino acid residues (e.g., cysteine, methionine, histidine) on your protein or peptide.[3][4][5]

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen, which halts the desired click reaction.[6]

  • Propargyl Group Isomerization: Under certain conditions, particularly basic pH, the terminal alkyne may isomerize to a less reactive allene.[7][8]

  • Hydroxyl Group Reactivity: The terminal hydroxyl group is a reactive functional group and may undergo unintended reactions (e.g., esterification, etherification) if other reactive molecules with corresponding functional groups are present and the conditions are suitable.

Q3: How can I prevent the oxidative homocoupling (Glaser coupling) of my this compound?

A3: To minimize diyne formation, it is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by:

  • Degassing Solvents: Sparge all buffers and solvents with an inert gas like argon or nitrogen before use.

  • Using a Reducing Agent: Include a fresh solution of a reducing agent, such as sodium ascorbate, in your reaction to keep the copper in its active Cu(I) oxidation state and to scavenge residual oxygen.[9][10]

  • Working Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[11]

Q4: What are copper-stabilizing ligands and why are they important?

A4: Copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA), are nitrogen-based chelators that bind to the Cu(I) catalyst. They offer several advantages:

  • They stabilize the Cu(I) oxidation state, preventing its oxidation to inactive Cu(II).[11]

  • They increase the solubility of the copper catalyst in aqueous buffers.

  • They can accelerate the rate of the CuAAC reaction, leading to higher yields in shorter times.[6][12]

  • They can protect sensitive biomolecules from copper-mediated oxidative damage.[11]

Q5: Should I protect the hydroxyl group of this compound?

A5: Protection of the hydroxyl group is generally not necessary for standard CuAAC reactions with azide-containing molecules. However, if you are performing a multi-step synthesis where the hydroxyl group could react with other reagents, protection may be required. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), benzyl ethers, or acetals (e.g., THP).[13] The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II) by oxygen. 2. Impure Reagents: Impurities in your this compound or azide-containing molecule are inhibiting the reaction. 3. Incorrect Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent. 4. Incompatible Buffer: Buffer components (e.g., Tris, which contains a primary amine) are interfering with the reaction.1. Thoroughly degas all solvents and use a freshly prepared solution of sodium ascorbate.[6] 2. Verify the purity of your starting materials using NMR or mass spectrometry. 3. Start with a slight excess (e.g., 1.1 equivalents) of the alkyne or azide. Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[6] 4. Use non-coordinating buffers such as PBS, HEPES, or borate buffer.
Presence of a Side Product with a Higher Molecular Weight 1. Dimerization: Oxidative homocoupling (Glaser coupling) of this compound has occurred, forming a diyne.1. Implement rigorous degassing of all solutions. Increase the concentration of the reducing agent (sodium ascorbate). Ensure you are using a copper-stabilizing ligand.
Evidence of Biomolecule Degradation or Aggregation 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the copper catalyst have damaged your biomolecule.[3][4] 2. Ascorbate Byproducts: Byproducts of ascorbate oxidation can react with amine groups on proteins.1. Use a copper-stabilizing ligand like THPTA, which has been shown to protect biomolecules.[11] Work under anaerobic conditions if possible.[11] 2. Consider adding a scavenger for ascorbate byproducts, such as aminoguanidine.
Reaction Stalls Before Completion 1. Insufficient Reducing Agent: The sodium ascorbate has been consumed by dissolved oxygen. 2. Catalyst Precipitation: The copper catalyst has precipitated out of solution.1. Add additional fresh sodium ascorbate to the reaction. 2. Ensure you are using a suitable copper-stabilizing ligand to maintain catalyst solubility.

Data Presentation

Table 1: Comparison of CuAAC Reaction Yields with Different Ligands

This table summarizes the effect of different copper-stabilizing ligands on the yield of the CuAAC reaction. The data indicates that the choice of ligand can significantly impact the reaction efficiency.

LigandReaction Time (min)Conversion Yield (%)Reference
BTTAA 30> 45[6][12]
BTTES 30~40[6]
THPTA 30< 15[6][12]
TBTA 30< 15[6][12]
(BimC4A)3 Not specified88[14]
THPTA Not specified66[14]

Conditions: Fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin. Yields can vary based on specific substrates and reaction conditions.

Table 2: Effect of Reaction Conditions on Product Yield and Purity

This table provides an overview of how different reaction parameters can influence the outcome of the CuAAC reaction with propargyl-PEG derivatives.

ParameterConditionExpected OutcomeRationale
Oxygen Reaction open to airLower yield, presence of diyne byproductOxygen oxidizes the Cu(I) catalyst to inactive Cu(II) and promotes Glaser coupling.
Degassed solutionsHigher yield, minimized side productsReduces catalyst oxidation and homodimerization.
Ligand No ligandSlower reaction, potential for side reactionsCu(I) is unstable and can lead to oxidative damage and homocoupling.
With THPTA/BTTAAFaster reaction, higher yield, increased purityLigands stabilize Cu(I) and accelerate the desired cycloaddition.[6][12]
Reducing Agent No/old sodium ascorbateReaction may not proceed or will be slowA reducing agent is needed to generate and maintain the active Cu(I) catalyst from a Cu(II) source.
Fresh sodium ascorbateEfficient reactionEnsures a sufficient concentration of active catalyst.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the conjugation of this compound to an azide-containing molecule using a Cu(I) catalyst generated in situ and stabilized by THPTA.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Degassed deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent like DMSO.

    • Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 500 mM stock solution of THPTA in degassed water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to achieve the desired final concentration in your reaction volume.

    • Add the this compound stock solution to have a slight molar excess (e.g., 1.2 equivalents) relative to the azide.

    • Add degassed PBS to reach the desired final reaction volume.

  • Catalyst Premix:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA). For a final reaction concentration of 1 mM Cu(I), you would add 1 equivalent of the CuSO₄ stock and 5 equivalents of the THPTA stock. Let this mixture sit for 1-2 minutes.

  • Reaction Initiation:

    • Add the premixed catalyst solution to the tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A common final concentration is 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature. The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the product can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis, depending on the properties of the conjugate.

Protocol 2: Protection of the Hydroxyl Group of this compound as a TBDMS Ether

This protocol is for instances where the hydroxyl group needs to be protected for subsequent reaction steps.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Add imidazole (2.5 equivalents).

    • Add TBDMSCl (1.5 equivalents) dropwise to the solution at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the TBDMS-protected Propargyl-PEG12-ether.

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare & Degas Stock Solutions: - this compound - Azide Molecule - CuSO4 & THPTA - Sodium Ascorbate mix_reactants Mix this compound and Azide Molecule in Buffer prep_reagents->mix_reactants Add to reaction vessel initiate Initiate with Sodium Ascorbate mix_reactants->initiate Add Catalyst Premix premix_catalyst Premix CuSO4 and THPTA monitor Monitor Reaction (LC-MS / HPLC) initiate->monitor Incubate purify Purify Conjugate (SEC / HPLC) monitor->purify Reaction Complete

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Logic start Low Reaction Yield? check_oxygen Did you degas solvents and use fresh ascorbate? start->check_oxygen Yes check_ligand Are you using a copper-stabilizing ligand? check_oxygen->check_ligand Yes solution_oxygen Degas all solutions and use freshly prepared ascorbate. check_oxygen->solution_oxygen No check_reagents Are your reagents pure? check_ligand->check_reagents Yes solution_ligand Add a ligand like THPTA at a 5:1 ratio to copper. check_ligand->solution_ligand No check_reagents->start Yes (Re-evaluate other parameters) solution_reagents Verify purity of starting materials via LC-MS or NMR. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Dealing with poor solubility of Propargyl-PEG12-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG12-OH and experiencing challenges with its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH), connected by a 12-unit polyethylene glycol (PEG) spacer. The propargyl group is utilized in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, for the stable conjugation to molecules containing an azide group.[1][2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the conjugated molecule.[3][4] It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins, peptides, and other biomolecules.[1][5]

Q2: In which solvents is this compound typically soluble?

Based on information for structurally similar propargyl-PEG derivatives, this compound is expected to be soluble in a variety of aqueous and organic solvents. The hydrophilic nature of the PEG chain generally imparts good solubility in water and other polar solvents.[4][6] Common solvents for similar compounds include:

  • Water[7][8]

  • Dimethyl sulfoxide (DMSO)[6][7][8]

  • Dichloromethane (DCM)[7][8]

  • Dimethylformamide (DMF)[7][8]

The solubility in alcohols may be lower, and it is generally insoluble in non-polar solvents like ether and aliphatic hydrocarbons.[9]

Q3: I am having difficulty dissolving my this compound. What are the initial steps I should take?

If you are encountering poor solubility, consider the following initial troubleshooting steps:

  • Confirm the appropriate solvent. Based on the expected solubility, ensure you are using a recommended solvent such as water, DMSO, DMF, or DCM.

  • Gentle warming. For some PEG compounds, gentle warming can aid dissolution.[10] Try warming the solution to 30-40°C. Avoid excessive heat, which could lead to degradation.

  • Vortexing or sonication. Agitation can help break up clumps and increase the rate of dissolution. Use a vortex mixer or a sonication bath for a few minutes.

  • Start with a small amount of solvent. Adding a small amount of a compatible organic solvent like DMSO or DMF to first wet and dissolve the compound before adding an aqueous buffer can be effective.[11]

Q4: Can the molecular weight of the PEG chain affect solubility?

Yes, the molecular weight of the PEG chain can influence solubility. While PEGylation is a common strategy to enhance the water solubility of other molecules, the physical properties of the PEG linker itself can vary.[3] Generally, as the molecular weight of PEG increases, its solubility in organic solvents tends to decrease, while its viscosity increases.[10] However, for a relatively short chain like PEG12, good solubility in both aqueous and several organic solvents is expected. Shorter PEG chains are also known to have good water solubility.[12][13]

Q5: How should I store this compound to maintain its integrity and solubility?

Proper storage is crucial for maintaining the quality of your this compound. For long-term storage, it is recommended to store the solid compound at -20°C, protected from moisture.[6][9] PEG compounds are known to be hygroscopic, meaning they can absorb moisture from the air, which can affect their physical properties and reactivity.[9] If you prepare a stock solution in an organic solvent like DMSO or DMF, it is best to store it at -20°C and minimize freeze-thaw cycles.[9] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the poor solubility of this compound conjugates.

Problem Possible Cause Recommended Solution
This compound is not dissolving in an aqueous buffer. The compound may require an initial organic solvent for dissolution.First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF. Then, add this solution dropwise to your aqueous buffer while stirring. Ensure the final concentration of the organic solvent is compatible with your downstream application.
The buffer composition may be interfering with solubility.Try a different buffer system. Buffers with high salt concentrations can sometimes "salt out" PEGylated compounds. Consider using a buffer like phosphate-buffered saline (PBS).
A precipitate forms when the this compound solution is added to my reaction mixture. The conjugate you are forming is insoluble in the reaction buffer.If you are conjugating the this compound to a hydrophobic molecule, the resulting conjugate may have lower aqueous solubility. You may need to perform the reaction in a mixed solvent system (e.g., water/DMSO or water/DMF).
The concentration of the this compound is too high.Try working with a more dilute solution of your this compound.
The dissolved this compound solution appears cloudy or hazy. The compound may be forming aggregates.Try filtering the solution through a 0.22 µm syringe filter to remove any aggregates. Sonication prior to use may also help to break up small aggregates.
The solvent may contain impurities or water (if an anhydrous organic solvent is required).Use high-purity, anhydrous solvents when preparing stock solutions, especially if the compound will be used in moisture-sensitive reactions.
The solubility of my this compound seems to have decreased over time. The compound may have absorbed moisture from the air.PEG compounds are hygroscopic.[9] Ensure the container is tightly sealed and stored in a desiccator or a dry environment. When preparing solutions, work quickly to minimize exposure to ambient air.
The compound may have degraded.If stored improperly (e.g., at room temperature for an extended period), degradation could occur. It is best to use a fresh vial of the compound if degradation is suspected.

Quantitative Data on Solvent Compatibility

Solvent Qualitative Solubility Notes
WaterSoluble[7][8]The hydrophilic PEG chain promotes solubility in aqueous solutions.
Dimethyl Sulfoxide (DMSO)Soluble[6][7][8]A good choice for preparing concentrated stock solutions.
Dichloromethane (DCM)Soluble[7][8]A common organic solvent for synthesis and purification.
Dimethylformamide (DMF)Soluble[7][8]Another suitable organic solvent for stock solutions.
MethanolSoluble[10]Generally, PEGs are soluble in methanol.
ChloroformSoluble[10]PEGs are generally soluble in chloroform.
TolueneLess Soluble[9]Heating may be required to dissolve PEG in toluene.
EtherInsoluble[9]PEGs are typically not soluble in diethyl ether.
Aliphatic Hydrocarbons (e.g., Hexane)Insoluble[10]Not a suitable solvent for PEG compounds.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[11]

  • Weigh the Reagent: In a fume hood, weigh the desired amount of this compound into a clean, dry vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Dissolve the Reagent: Vortex the vial or gently sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[11]

Protocol for Solubilizing this compound in an Aqueous Buffer

This protocol is for preparing a solution of this compound in an aqueous buffer for bioconjugation reactions.

  • Prepare a Concentrated Stock Solution: Following the protocol above, prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Dilution in Aqueous Buffer: While gently vortexing the aqueous buffer (e.g., PBS, pH 7.4), add the required volume of the concentrated stock solution dropwise.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in the aqueous solution is low enough not to interfere with your downstream application (typically <5% v/v).

  • Final Mixing: Gently mix the final solution to ensure homogeneity. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded. In this case, prepare a more dilute solution.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solution of this compound immediately for best results.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_aq_prep Aqueous Solution Preparation equilibrate Equilibrate Vial to RT weigh Weigh this compound equilibrate->weigh add_solvent Add Anhydrous DMSO/DMF weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store add_stock Add Stock Solution Dropwise dissolve->add_stock start_aq Start with Aqueous Buffer start_aq->add_stock mix Gently Mix add_stock->mix use Use Immediately in Reaction mix->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Poor Solubility Observed check_solvent Is the solvent appropriate? (Water, DMSO, DMF, DCM) start->check_solvent warm_sonicate Apply Gentle Warming (30-40°C) or Sonication check_solvent->warm_sonicate Yes use_cosolvent Use Co-solvent Method: 1. Dissolve in DMSO/DMF 2. Add to aqueous buffer check_solvent->use_cosolvent No check_concentration Is the concentration too high? warm_sonicate->check_concentration success Solubility Achieved use_cosolvent->success dilute Prepare a more dilute solution check_concentration->dilute Yes check_aggregation Is the solution cloudy? check_concentration->check_aggregation No dilute->success filter_solution Filter through 0.22 µm filter check_aggregation->filter_solution Yes check_aggregation->success No filter_solution->success

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Impact of ligand to copper ratio in CuAAC with Propargyl-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG12-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The following sections address common issues, particularly those related to the crucial ligand-to-copper ratio.

Troubleshooting Guide

Optimizing the ligand-to-copper ratio is critical for a successful CuAAC reaction. The ligand, typically a nitrogen-based chelator like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions, stabilizes the active Cu(I) catalyst, prevents its oxidation to the inactive Cu(II) state, and accelerates the reaction.[1][2] An inappropriate ratio can lead to a variety of issues, as detailed below.

Problem Potential Cause Related to Ligand:Cu Ratio Recommended Solution
Low or No Product Yield Insufficient Ligand (Ratio < 1:1): The Cu(I) catalyst is unstable and prone to oxidation or disproportionation, leading to catalyst inactivation.[1]Increase the ligand-to-copper ratio. For many applications, a ratio of 5:1 is recommended to ensure the stability of the Cu(I) catalyst.[2][3]
Excess Ligand (Ratio > 5:1): While less common with ligands like THPTA, some ligands can form inhibitory complexes with copper when in large excess, blocking the alkyne's access to the metal center.[4]While a 5:1 ratio is generally well-tolerated with THPTA, if inhibition is suspected, reduce the ratio to between 2:1 and 5:1 and monitor the reaction progress.[2][5]
Reaction Stalls or is Sluggish Catalyst Inactivation: In the presence of oxygen, insufficient ligand cannot protect the Cu(I) from being oxidized to Cu(II), effectively stopping the reaction.[1][6]Ensure a sufficient excess of ligand (e.g., 5:1) is used.[2][7] It is also crucial to degas solvents and consider working under an inert atmosphere for sensitive reactions.
Inhibition by Substrates: Some biological substrates can chelate copper, removing it from the catalytic cycle.[1][3]Increase the overall concentration of the copper-ligand complex. In some cases, using a sacrificial metal like Zn(II) can prevent the substrate from binding to the active copper catalyst.[3]
Degradation of Sensitive Substrates Generation of Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like sodium ascorbate can produce ROS, which can damage sensitive biomolecules.[1][2]Use a higher ligand-to-copper ratio (at least 5:1). The excess ligand can help to sequester the copper ion and intercept ROS.[1][2] The addition of a scavenger like aminoguanidine can also be beneficial.[3]
Inconsistent Results Improper Order of Reagent Addition: Adding the reducing agent (sodium ascorbate) before the ligand has complexed with the copper can lead to the precipitation of inactive copper species.[1]Always premix the copper salt (e.g., CuSO₄) with the ligand before adding them to the azide and alkyne solution. The reducing agent should be added last to initiate the reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the ligand in a CuAAC reaction with this compound?

A1: The primary roles of the ligand in a CuAAC reaction are to:

  • Stabilize the Cu(I) oxidation state: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) form. The ligand protects the Cu(I) from oxidation.[8][9]

  • Prevent catalyst disproportionation: Cu(I) can disproportionate into Cu(0) and Cu(II). The ligand helps to prevent this.[8]

  • Increase catalyst solubility: Ligands can keep the copper species soluble in the reaction medium, which is particularly important in aqueous solutions used for bioconjugation.[10]

  • Accelerate the reaction rate: By facilitating the catalytic cycle, ligands can significantly increase the rate of the CuAAC reaction.

Q2: What is the recommended ligand-to-copper ratio for CuAAC with a PEGylated alkyne?

A2: For bioconjugation reactions involving sensitive molecules like those often coupled to this compound, a ligand-to-copper ratio of at least 5:1 is recommended.[2][7] This excess of ligand not only accelerates the reaction but also protects the biomolecules from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[1][2]

Q3: Can I use too much ligand? What are the consequences?

A3: While a moderate excess of ligands like THPTA is well-tolerated and even beneficial, a very large excess of certain other types of ligands can lead to the formation of inhibitory copper complexes that slow down the reaction.[2][4] For THPTA, studies have shown that a 5:1 ratio only modestly decreases the reaction rate compared to a 1:1 ratio, while providing significant protective benefits.[2]

Q4: Which ligand should I use for my reaction with this compound?

A4: The choice of ligand depends primarily on the solvent system. For reactions in aqueous buffers, which are common for PEGylated compounds and bioconjugation, a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[6] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[9]

Q5: My reaction is not working even with the correct ligand-to-copper ratio. What else could be wrong?

A5: If the ligand-to-copper ratio is optimized, other factors to consider include:

  • Reagent Quality: Ensure the purity of your azide, this compound, and other reagents.

  • Oxygen Contamination: The Cu(I) catalyst is oxygen-sensitive. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.[6]

  • pH of the Reaction: The CuAAC reaction is generally robust over a wide pH range (typically 4-12), but the optimal pH is often between 7 and 8 for bioconjugations.

  • Reducing Agent: Use a fresh solution of your reducing agent, such as sodium ascorbate, as it can degrade over time.[1]

  • Order of Addition: As mentioned in the troubleshooting guide, always premix the copper and ligand before adding the reducing agent.[1][2]

Quantitative Data: Impact of Ligand:Cu Ratio on Reaction Rate

The following table summarizes data from a model CuAAC reaction between a fluorogenic coumarin azide and propargyl alcohol, demonstrating the effect of the THPTA-to-CuSO₄ ratio on reaction conversion over time. While not specific to this compound, the trends are highly relevant for similar propargyl-containing compounds.

Ligand:Cu RatioTime to 50% ConversionTime to >90% Conversion
1:1 ~ 2 minutes~ 5 minutes
2:1 ~ 2.5 minutes~ 6 minutes
5:1 ~ 4 minutes~ 8 minutes
10:1 ~ 6 minutes~ 12 minutes
Data adapted from a study using 100 µM CuSO₄ and varying concentrations of THPTA.[2]

This data illustrates that while an increasing excess of THPTA slightly slows the reaction, a 5:1 ratio still results in a very rapid and efficient conversion, making it a good compromise for speed and the protection of sensitive substrates.

Experimental Protocol: CuAAC with this compound

This protocol provides a general starting point for a CuAAC reaction with this compound in an aqueous buffer system using THPTA as the ligand. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-containing molecule

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Deionized water

  • Organic solvent for dissolving reagents if necessary (e.g., DMSO)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount in the reaction buffer.

  • Azide (10 mM): Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • THPTA (50 mM): Dissolve THPTA in deionized water.

  • CuSO₄ (10 mM): Dissolve copper(II) sulfate in deionized water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh in deionized water just before use.

Reaction Procedure:

  • In a reaction vessel, add the desired amount of this compound solution (e.g., 1 equivalent).

  • Add the azide solution (typically 1.1-1.5 equivalents).

  • Add the reaction buffer to achieve the desired final reaction volume.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • In a separate tube, prepare the catalyst premix: add the THPTA stock solution (e.g., 5 equivalents relative to the final copper concentration) to the CuSO₄ stock solution (e.g., to a final concentration of 100-250 µM in the reaction). Mix gently.

  • Add the copper/ligand premix to the reaction vessel containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Once the reaction is complete, the product can be purified using appropriate chromatographic techniques to remove excess reagents and the copper catalyst.

Visualizations

Troubleshooting_CuAAC cluster_problem Observed Problem cluster_cause Potential Cause (Ligand:Cu Ratio) cluster_solution Recommended Solution LowYield Low Yield / Stalled Reaction InsufficientLigand Insufficient Ligand (< 1:1) LowYield->InsufficientLigand Leads to Catalyst Inactivation Premix Premix Cu and Ligand LowYield->Premix Check Order of Addition InertAtmosphere Use Inert Atmosphere LowYield->InertAtmosphere Consider Environment Degradation Substrate Degradation ROS ROS Generation (Low Ligand Ratio) Degradation->ROS Caused by IncreaseRatio Increase Ligand:Cu Ratio (e.g., 5:1) InsufficientLigand->IncreaseRatio Corrected by ROS->IncreaseRatio Mitigated by

Caption: Troubleshooting logic for common CuAAC reaction issues.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Stock_Alkyne Prepare Alkyne Stock (this compound) Mix_Reactants 1. Mix Alkyne, Azide, and Buffer Stock_Alkyne->Mix_Reactants Stock_Azide Prepare Azide Stock Stock_Azide->Mix_Reactants Stock_Ligand Prepare Ligand Stock (THPTA) Premix_Catalyst 3. Premix CuSO4 and THPTA Stock_Ligand->Premix_Catalyst Stock_Cu Prepare CuSO4 Stock Stock_Cu->Premix_Catalyst Stock_Ascorbate Prepare Fresh Sodium Ascorbate Initiate 5. Initiate with Sodium Ascorbate Stock_Ascorbate->Initiate Degas 2. Degas Solution (Optional but Recommended) Mix_Reactants->Degas Add_Catalyst 4. Add Catalyst Premix to Reactants Degas->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Monitor Monitor Reaction (HPLC, LC-MS) Initiate->Monitor Purify Purify Product Monitor->Purify

Caption: Experimental workflow for a typical CuAAC reaction.

References

Avoiding aggregation of proteins during Propargyl-PEG12-OH labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG12-OH Labeling

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate protein aggregation during labeling with this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after adding the Propargyl-PEG12 reagent?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the reagent and the reaction conditions. The primary causes include:

  • Alteration of Physicochemical Properties : The covalent attachment of multiple PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.

  • Increased Hydrophobicity : While the PEG chain itself is hydrophilic, the propargyl group or activating groups (like NHS esters) can increase the overall hydrophobicity of the protein surface, promoting intermolecular self-association.

  • Suboptimal Buffer Conditions : Proteins are highly sensitive to their environment. Labeling in a buffer with a pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and increasing the likelihood of aggregation. Incorrect ionic strength can also disrupt stabilizing electrostatic interactions.

  • High Protein and Reagent Concentrations : High concentrations of protein increase the proximity of molecules, facilitating aggregation.[1][2] Similarly, adding the PEG reagent too quickly or from a concentrated stock can create localized areas of high concentration, causing both the reagent and the protein to precipitate.

  • Underlying Protein Instability : The protein may be inherently unstable under the required labeling conditions (e.g., pH, temperature), leading to partial unfolding and exposure of hydrophobic cores that can trigger aggregation.

Q2: How can I detect and quantify protein aggregation?

A multi-faceted approach using orthogonal techniques is recommended to accurately detect and quantify aggregation, as no single method can cover the entire size range of possible aggregates.[3][4][5]

Technique Principle Detects Advantages/Disadvantages
Visual Inspection Observation of cloudiness or precipitate.Large, insoluble aggregates.Simple and immediate, but not sensitive to soluble or small aggregates.[6]
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Soluble dimers, oligomers, and high molecular weight (HMW) species.[1][3]Highly quantitative for soluble aggregates; may filter out very large insoluble aggregates.[3]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine particle size distribution.A wide range of aggregates, from small oligomers to larger particles.[1][3]Highly sensitive to large aggregates; not ideal for resolving species of similar sizes.[3]
SDS-PAGE (non-reducing) Separates molecules by molecular weight under denaturing conditions.Covalently linked multimers.Useful for identifying irreversible, covalent aggregation; does not detect non-covalent aggregates.[1]
Turbidity Measurement (UV-Vis) Measures light scattering at 340-600 nm.Formation of insoluble aggregates over time.Simple, quantitative measure of precipitation; low sensitivity for soluble aggregates.[1][7]
Q3: What is the first step in addressing aggregation? Should I change my buffer or the labeling ratio?

The first and most critical step is to optimize the core reaction parameters through small-scale screening experiments.[1] The molar ratio of the PEG reagent to the protein is a crucial parameter to adjust. Over-labeling is a common cause of aggregation.

Recommended Optimization Strategy:

  • Titrate the Molar Ratio : Perform a series of reactions varying the molar excess of the Propargyl-PEG-NHS ester to your protein (e.g., 5:1, 10:1, 20:1).[1] Analyze the results by SDS-PAGE to assess the degree of labeling and by SEC or DLS to quantify aggregation. Aim for the lowest ratio that provides an acceptable degree of labeling.

  • Adjust Protein Concentration : If aggregation persists, try lowering the protein concentration (e.g., to 1-2 mg/mL).[2]

  • Optimize Buffer Conditions : Once the molar ratio and protein concentration are addressed, further improvements can be made by screening different buffer conditions and additives.

Q4: What buffer additives can help prevent aggregation during the labeling reaction?

If optimizing core reaction conditions is insufficient, various stabilizing excipients can be added to the reaction buffer. These additives work through different mechanisms to maintain protein stability.[8]

Additive Typical Concentration Mechanism of Action
Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can reduce aggregation by binding to hydrophobic patches.[1][2][]
Sucrose / Glycerol 5-10% (w/v) / 10-20% (v/v)Acts as an osmolyte, promoting preferential hydration of the protein surface and increasing thermodynamic stability.[1][2][]
Polysorbate 20 / 80 0.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and prevent aggregation at air-water or solid-liquid interfaces.[1][6][8]
TCEP / DTT 1-5 mMReducing agents that prevent the formation of non-native intermolecular disulfide bonds, which can cause aggregation.[2][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding PEG reagent. Poor solubility of the PEG reagent; localized high concentration.1. Ensure the Propargyl-PEG-NHS ester is fully dissolved in anhydrous DMSO or DMF before use.[10][11]2. Add the dissolved reagent dropwise to the protein solution while gently stirring.[1]3. Do not exceed 10% organic solvent in the final reaction volume.[11]
Solution becomes cloudy during incubation. Protein is unstable at the reaction pH or temperature.1. Lower the reaction temperature to 4°C and increase the incubation time.[1]2. Screen a range of pH values (e.g., 7.0-8.5) to find the optimal balance between reaction efficiency and protein stability.[1]3. Add a stabilizing excipient like sucrose or arginine to the buffer.[1]
SEC analysis shows significant HMW species. Over-labeling or intermolecular cross-linking.1. Reduce the molar excess of the Propargyl-PEG-NHS ester in the reaction.[11]2. If the protein has reactive cysteines, add a reducing agent like TCEP to the buffer.
Low labeling efficiency with no aggregation. Reaction conditions are suboptimal for conjugation.1. Ensure the buffer is amine-free (e.g., PBS, HEPES). Buffers like Tris will compete for the NHS ester.[11]2. Confirm the pH is within the optimal range for NHS ester reactions (typically 7.2-8.5).[10][12]3. Use a freshly prepared solution of the PEG-NHS ester, as it hydrolyzes in aqueous solutions.[11]

Experimental Protocols & Workflows

Diagram: General Experimental Workflow for Protein PEGylation

G General Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer) r_prep 2. Reagent Preparation (Dissolve PEG-NHS Ester in Anhydrous DMSO) labeling 3. Labeling Reaction (Add Reagent to Protein, Incubate) r_prep->labeling quench 4. Quench Reaction (Add Tris or Glycine) labeling->quench purify 5. Purification (SEC or Desalting Column) quench->purify analyze 6. Analysis (SDS-PAGE, SEC, DLS, Mass Spec) purify->analyze

Caption: A typical workflow for labeling proteins with a PEG-NHS ester reagent.

Protocol: Protein Labeling with Propargyl-PEG12-NHS Ester

This protocol provides a starting point for conjugating a Propargyl-PEG12-NHS ester to a protein via primary amines (lysine residues). Optimization is critical for each specific protein.

1. Materials and Reagents:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Propargyl-PEG12-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or SEC column for purification.

2. Procedure:

  • Protein Preparation :

    • Ensure the protein solution is at a suitable concentration (start with 1-5 mg/mL) in an amine-free buffer like PBS.[11]

    • If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Reagent Preparation :

    • Allow the vial of Propargyl-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10 mg/mL or ~20 mM stock solution of the reagent in anhydrous DMSO. Do not store the reconstituted reagent.[10][11]

  • Labeling Reaction :

    • Calculate the volume of the PEG reagent needed for the desired molar excess (a 10-20 fold molar excess is a common starting point).[11]

    • Add the calculated volume of the dissolved PEG reagent to the protein solution. Add the reagent slowly while gently mixing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11] The optimal time and temperature should be determined empirically.

  • Quenching :

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris.

    • Incubate for an additional 30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.

  • Purification :

    • Remove excess, unreacted PEG reagent and reaction byproducts by running the sample through a desalting column (e.g., Zeba™ Spin) or a size exclusion chromatography (SEC) column equilibrated with your desired storage buffer.

  • Analysis :

    • Confirm the degree of labeling and check for aggregation using appropriate analytical techniques such as SDS-PAGE, SEC, and/or DLS.

Diagram: Troubleshooting Decision Tree for Aggregation

G Troubleshooting Decision Tree for Aggregation start Start q1 Aggregation Observed? start->q1 no_agg Success! Proceed with Analysis q1->no_agg No q2 Immediate Precipitation? q1->q2 Yes sol1 Optimize Reagent Addition: 1. Dissolve fully in DMSO 2. Add dropwise with mixing 3. Keep organic solvent <10% q2->sol1 Yes q3 Aggregation During Incubation? q2->q3 No sol1->q3 sol2 Optimize Reaction Conditions: 1. Lower Temperature to 4°C 2. Screen Buffer pH (7.0-8.5) 3. Lower Protein Concentration q3->sol2 Yes q4 Still Aggregating? q3->q4 No (HMW species detected by SEC/DLS) sol2->q4 sol3 Introduce Additives: 1. Add Arginine (50-100 mM) 2. Add Sucrose (5-10%) 3. Add Polysorbate 20 (0.02%) q4->sol3 Yes sol4 Drastically Reduce Molar Ratio of PEG (Accept lower DoL) q4->sol4 No q5 Still Aggregating? sol3->q5 q5->no_agg No q5->sol4 Yes

Caption: A logical workflow for diagnosing and solving protein aggregation issues.

References

Technical Support Center: Propargyl-PEG12-OH Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Propargyl-PEG12-OH using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the monitoring of reactions with this compound.

TLC Troubleshooting

Question: My spots are streaking on the TLC plate. What can I do?

Answer: Streaking of PEGylated compounds on silica gel TLC plates is a common issue due to their polar nature and potential for strong interaction with the stationary phase. Here are several troubleshooting steps:

  • Sample Concentration: Your sample may be too concentrated. Try diluting the reaction mixture aliquot before spotting it on the TLC plate.

  • Mobile Phase Polarity: The polarity of your mobile phase may not be optimal.

    • If your compound is streaking but has a low Rf value (close to the baseline), your mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • If the streak is elongated towards the solvent front, the mobile phase might be too polar, or the sample is interacting strongly with the silica.

  • Mobile Phase Additives: Adding a small amount of a modifier to your mobile phase can sometimes improve spot shape. For polar, hydroxylated compounds, adding a small percentage of a polar solvent like methanol or a few drops of acetic acid to a less polar system can help.

  • Different Solvent System: Try a different solvent system altogether. Good starting points for PEGylated molecules include mixtures of dichloromethane/methanol or ethyl acetate/methanol.

Question: I can't see my this compound spot on the TLC plate after development. How can I visualize it?

Answer: this compound lacks a strong UV chromophore, so it may not be visible under a UV lamp unless your product has a UV-active group. You will need to use a chemical stain for visualization. Here are some options:

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols and alkynes. This compound has both a hydroxyl group and an alkyne, making this stain a good choice. It typically produces yellow-brown spots on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that works for a wide variety of organic compounds, including alcohols. It usually visualizes spots as green or blue upon heating.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds, which will appear as brownish spots. This method is generally non-destructive.

  • Ceric Ammonium Molybdate (CAM) Stain: This stain is particularly good for visualizing hydroxyl groups.

Question: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

Answer:

  • Optimize the Mobile Phase: The key is to find a solvent system with the right polarity to differentiate your reactant and product. Test various ratios of your chosen solvents (e.g., 95:5, 90:10, 85:15 dichloromethane:methanol).

  • Try a Different Solvent System: If adjusting the ratio doesn't work, switch to a different solvent combination. For example, if you are using ethyl acetate/hexane, try a system with a different polarity profile like chloroform/methanol.

  • Two-Dimensional TLC: If separation is particularly challenging, you can run the TLC in one solvent system, dry the plate, turn it 90 degrees, and run it in a second, different solvent system.

LC-MS Troubleshooting

Question: I am not seeing a clear peak for my this compound in the LC-MS chromatogram. What could be the problem?

Answer: Several factors can contribute to poor detection of PEGylated compounds by LC-MS:

  • Ionization Efficiency: PEG compounds can have poor ionization efficiency in electrospray ionization (ESI). Ensure your mobile phase contains an appropriate modifier to promote ionization. For positive ion mode, adding 0.1% formic acid to both the aqueous and organic phases is standard. For better sensitivity with PEGs, post-column addition of amines like triethylamine (TEA) can reduce charge state distribution and simplify spectra.

  • Broad Peaks: PEG compounds, even with a defined number of PEG units, can sometimes produce broad peaks in reversed-phase chromatography. This can be due to conformational flexibility or interaction with the column stationary phase. Ensure your gradient is shallow enough to allow for proper separation.

  • Contamination: PEG is a common contaminant in labs and can come from various sources, leading to high background noise and making it difficult to discern your peak of interest. Run a blank injection of your solvent to check for system contamination.

  • Sample Degradation: Ensure your sample is stable under the analysis conditions.

Question: My mass spectrum shows a wide distribution of peaks, making it difficult to identify my compound. Why is this happening?

Answer: This is a common characteristic of PEGylated compounds in ESI-MS. The multiple ether oxygens can be protonated or form adducts with cations (like Na⁺ or K⁺), leading to a distribution of multiply charged species. For this compound, you might see [M+H]⁺, [M+Na]⁺, [M+K]⁺, and even [M+2H]²⁺ ions. The presence of sodium and potassium adducts is very common, so it is important to look for the expected mass differences between these peaks.

Question: The retention time of my compound is shifting between injections. What is causing this?

Answer: Retention time instability in HPLC can be due to several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare your mobile phases carefully and consistently.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven is highly recommended for reproducible results.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time and a decrease in peak performance, it may be time to replace the column.

Experimental Protocols

TLC Monitoring of this compound Reactions

This protocol provides a general method for monitoring the progress of a reaction involving this compound, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: A starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A common ratio to start with is 95:5 (DCM:MeOH).

  • Visualization Stain: Potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

    • On the starting line, make three small, separate spots using a capillary spotter:

      • Left Spot (S): A solution of your starting material, this compound.

      • Middle Spot (C): A co-spot where you first spot the starting material (S) and then, on top of it, spot the reaction mixture (R).

      • Right Spot (R): An aliquot of your reaction mixture.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber. Make sure the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • Dip the dried plate quickly and evenly into the KMnO₄ staining solution.

    • Gently warm the plate with a heat gun. The background will be purple, and spots of your compounds should appear as yellow-brown spots.

  • Analyze the Results:

    • Circle the spots with a pencil.

    • The disappearance of the starting material spot in the reaction mixture lane (R) and the appearance of a new spot (the product) indicates that the reaction is progressing. The product of a click reaction will likely have a different polarity and thus a different Rf value.

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot TLC Plate (S, C, R) prep_chamber->spot_plate Equilibrate develop Develop Plate in Chamber spot_plate->develop dry Dry Plate develop->dry visualize Visualize with Stain (e.g., KMnO4) dry->visualize analyze Analyze Spots and Calculate Rf visualize->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: TLC Reaction Monitoring Workflow.

LC-MS Monitoring of this compound Reactions

This protocol provides a general reversed-phase LC-MS method for monitoring reactions of this compound.

Instrumentation and Materials:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Technical Support Center: Copper Catalyst Removal from Propargyl-PEG12-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from reactions involving Propargyl-PEG12-OH and similar PEGylated compounds. Common issues and frequently asked questions are addressed to ensure high product purity, which is critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a reaction?

Residual copper can be cytotoxic, interfering with biological assays and posing risks in drug development.[1][2] It can also catalyze unwanted side reactions, affecting the stability and purity of the final product.[1] For many applications, reducing copper content to parts-per-million (ppm) levels is a regulatory necessity.[2]

Q2: What are the most common methods for removing copper catalysts from PEGylated products?

The most prevalent methods for removing copper from reactions with PEGylated molecules, like this compound, include:

  • Chelation and Aqueous Extraction: Using a chelating agent such as EDTA to form a water-soluble complex with copper, which is then removed via liquid-liquid extraction.[1][2]

  • Solid-Phase Scavenging: Employing solid-supported resins with functional groups that selectively bind to copper. This is particularly useful for water-soluble products where aqueous extraction is challenging.[3]

  • Dialysis: For larger PEGylated molecules, dialysis against a buffer containing a chelating agent like EDTA is an effective technique to remove small molecule impurities, including the copper catalyst.[4][5]

  • Precipitation: Inducing the precipitation of copper salts, which can then be removed by filtration.[1]

Q3: How do I choose the best copper removal method for my this compound product?

The choice of method depends on several factors, including the solubility of your final product, the scale of your reaction, and the required level of purity. For the typically water-soluble this compound conjugates, solid-phase scavenging or dialysis are often preferred to avoid product loss during aqueous extractions.[3][4]

Q4: My product remains blue/green after purification. What does this indicate?

A persistent blue or green color is a strong indicator of residual copper contamination.[3] This can be due to incomplete removal or the chelation of copper by the product itself, as triazole products of click chemistry can coordinate with copper ions.[2]

Q5: What analytical techniques can I use to quantify residual copper?

Several highly sensitive techniques can be used to determine trace amounts of copper in your final product:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace metals, capable of reaching sub parts-per-billion (ppb) detection limits.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC)-Based Assays: These methods use a chelating agent coupled to a fluorescent or UV-active molecule to detect copper at ppm or even ppb levels.[9]

  • Spectrophotometry: A more accessible but less sensitive method that can be used for determining higher concentrations of copper.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Persistent blue/green color in the product after aqueous wash with EDTA. 1. Incomplete chelation of copper. 2. The triazole product is chelating the copper.[2] 3. The pH of the aqueous wash is not optimal for chelation.1. Increase the concentration of EDTA or perform multiple washes until the aqueous layer is colorless.[2] 2. Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[2] 3. Adjust the pH of the EDTA solution to ~8 to enhance chelation.[2]
Product loss during aqueous extraction. The PEGylated product has some water solubility.1. Use a solid-supported metal scavenger to avoid a liquid-liquid extraction.[3] 2. If the product is a large molecule, consider dialysis against an EDTA-containing buffer.[4][5]
Solid-phase scavenger is not effectively removing the copper. 1. Insufficient amount of scavenger resin used. 2. Inadequate stirring or contact time. 3. The chosen resin is not suitable for the solvent system.1. Use a higher equivalent of the scavenger resin relative to the copper catalyst. A typical loading is 3-5 equivalents.[3] 2. Ensure vigorous stirring and allow for sufficient reaction time as recommended by the manufacturer. 3. Consult the resin manufacturer's guidelines for solvent compatibility.
Difficulty filtering precipitated copper salts. The precipitate is too fine.Use a pad of Celite or another filter aid to improve filtration efficiency.[1]

Experimental Protocols

Protocol 1: Copper Removal using EDTA Wash

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Reaction Quench: Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[2]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer with a 0.1 M aqueous solution of disodium EDTA. The pH of the EDTA solution can be adjusted to approximately 8 with sodium bicarbonate to improve chelation.[2]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer will often turn blue or green as it complexes with the copper.[1]

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[2]

  • Final Wash: Wash the organic layer with brine to remove any remaining EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]

Protocol 2: Copper Removal using a Solid-Phase Scavenger

This method is ideal for water-soluble products or when liquid-liquid extraction is problematic.

  • Resin Addition: After the reaction is complete, add the solid-supported scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP) directly to the reaction mixture. Use about 3-5 equivalents of resin relative to the amount of copper catalyst.[3]

  • Stirring: Stir the suspension vigorously at room temperature. The required time will depend on the specific resin and reaction conditions; consult the manufacturer's instructions.

  • Filtration: Filter the mixture to remove the resin. A simple gravity or vacuum filtration is usually sufficient.

  • Product Recovery: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. The combined filtrate contains the copper-free product.[3]

  • Concentration: Remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Copper Removal by Dialysis

This protocol is effective for high molecular weight PEGylated products.

  • Sample Preparation: Transfer the reaction mixture into a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that will retain your product while allowing the smaller copper complexes to pass through.

  • Dialysis: Dialyze the sample against a large volume of a buffer solution (e.g., phosphate-buffered saline) containing 1-10 mM EDTA.[4][5]

  • Buffer Changes: Change the dialysis buffer several times over 24-48 hours to ensure complete removal of the copper-EDTA complex.

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any excess chelating agent.

  • Product Recovery: Recover the purified product from the dialysis bag.

Data Presentation

Table 1: Comparison of Copper Removal Methods

MethodTypical Residual Copper LevelAdvantagesDisadvantagesBest Suited For
EDTA Wash < 50 ppmInexpensive, readily available reagents.Can lead to product loss if the product is water-soluble; may require multiple extractions.Organic-soluble, low to medium polarity products.
Solid-Phase Scavengers < 10 ppmHigh efficiency and selectivity; simple filtration workup; suitable for a wide range of products.More expensive than simple chelation.Water-soluble products, sensitive molecules, and when very low copper levels are required.
Dialysis < 10 ppmGentle method that also removes other small molecule impurities.Time-consuming; only suitable for macromolecules.High molecular weight PEGylated bioconjugates and polymers.
Precipitation VariableSimple and inexpensive.Can be non-selective and lead to product co-precipitation; filtration of fine particles can be difficult.Reactions where the product is highly soluble and the copper salt is highly insoluble.

Visualizations

Copper_Removal_Workflow start This compound Reaction Mixture (Contains Copper Catalyst) product_sol Is the product water-soluble? start->product_sol is_macro Is the product a macromolecule? product_sol->is_macro Yes extraction Perform Aqueous Wash with EDTA product_sol->extraction No scavenger Use Solid-Phase Scavenger is_macro->scavenger No dialysis Perform Dialysis with EDTA is_macro->dialysis Yes end Purified Product scavenger->end dialysis->end extraction->end

Caption: Decision workflow for selecting a copper removal method.

EDTA_Wash_Protocol cluster_0 Protocol: Aqueous Wash with EDTA start 1. Dilute reaction mixture with organic solvent wash 2. Wash with aqueous EDTA solution (pH ~8) start->wash separate 3. Separate aqueous and organic layers wash->separate repeat_wash 4. Repeat wash until aqueous layer is colorless separate->repeat_wash repeat_wash->wash Color Present brine 5. Wash with brine repeat_wash->brine Colorless dry 6. Dry organic layer and concentrate brine->dry end Purified Product dry->end

Caption: Step-by-step workflow for copper removal via EDTA wash.

References

Propargyl-PEG12-OH stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG12-OH

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a molecule that consists of a propargyl group (a terminal alkyne), a 12-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group (-OH). The propargyl group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, making this molecule a valuable bifunctional linker.[1][2][3] It is commonly used in bioconjugation, drug delivery systems, and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[4][5] The PEG spacer enhances water solubility and reduces steric hindrance.[2][6]

Q2: What are the primary stability concerns for this compound in aqueous buffers?

The main stability concerns for this compound in aqueous solutions revolve around the reactivity of the propargyl group and the potential for degradation of the PEG chain. Key potential issues include:

  • Oxidation: The propargyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under certain electrochemical conditions.[7][8][9][10][11]

  • Hydrolysis/Hydration: While generally stable, the ether linkages in the PEG chain and the propargyl ether can be susceptible to hydrolysis under extreme pH and high-temperature conditions.[12][13] The terminal alkyne can also undergo hydration, although this typically requires a catalyst.[14]

  • pH Sensitivity: The terminal alkyne proton is weakly acidic (pKa ≈ 25-26), which can be relevant in very strong basic conditions.[15][16] Extreme pH values (both acidic and basic) can potentially accelerate the degradation of the PEG chain.[17]

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation pathways for both the propargyl group and the PEG chain.[13][18][19]

  • Presence of Reactive Species: Reactive oxygen species (ROS) can lead to the degradation of the PEG backbone.[20]

Q3: How should I store this compound?

For long-term stability, this compound should be stored in its pure form at -20°C.[1][4] If in a solvent, it should be stored at -80°C for up to a year.[4] For short-term storage of solutions, -20°C is recommended for up to a month.[21] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Problem 1: Low Yield or No Product in "Click" Reaction
Possible Cause Troubleshooting Step Rationale
Degradation of this compoundAssess the purity and integrity of your this compound stock solution using LC-MS or NMR.The terminal alkyne is essential for the "click" reaction. If it has degraded, the reaction will not proceed.
Suboptimal Reaction ConditionsEnsure your reaction buffer is at the optimal pH for CuAAC (typically pH 7-8). Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state.[22]The efficiency of the "click" reaction is highly dependent on the reaction conditions.
Incorrect StoichiometryRe-evaluate the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.[22]Proper stoichiometry is crucial for achieving high yields in any chemical reaction.
Problem 2: Appearance of Unexpected Peaks in LC-MS Analysis
Possible Cause Troubleshooting Step Rationale
Oxidative DegradationPrepare fresh buffers and degas them before use to remove dissolved oxygen. Consider adding an antioxidant to your buffer system if compatible with your experiment.The propargyl group can be oxidized, leading to byproducts such as propynals or other carbonyl compounds.[10]
PEG Chain CleavageAvoid high temperatures and exposure to reactive oxygen species.[13][20] Analyze your sample for smaller PEG fragments.The PEG backbone can degrade under harsh conditions, resulting in a heterogeneous mixture of molecules with varying PEG chain lengths.
Buffer AdductsInvestigate the components of your buffer for any potential reactivity with the propargyl or hydroxyl groups.Some buffer components may form adducts with your molecule of interest, especially under prolonged incubation.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the stability of this compound in various aqueous buffers. The following table provides a hypothetical summary of expected stability based on the known chemistry of propargyl groups and PEG chains. Researchers are encouraged to perform their own stability studies.

Table 1: Predicted Stability of this compound in Aqueous Buffers

Buffer ConditionpHTemperature (°C)Predicted Stability (t½)Potential Degradation Products
PBS7.44> 1 monthMinimal
PBS7.425Several days to weeksOxidized propargyl species
Acetate Buffer4.525WeeksMinor PEG hydrolysis products
Carbonate Buffer9.525DaysOxidized propargyl species, minor PEG hydrolysis
Strong Acid< 250Hours to daysPEG hydrolysis products
Strong Base> 1250Hours to daysPEG hydrolysis products, alkyne-related byproducts

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 mM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Prepare several identical aliquots.

  • Incubation: Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), take one aliquot from each temperature and quench any potential degradation by freezing it at -80°C.

  • LC-MS Analysis:

    • Thaw the samples.

    • Inject an appropriate volume onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compounds.

    • Monitor the elution profile using a UV detector and a mass spectrometer.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining compound versus time to determine the degradation kinetics. Identify any new peaks that appear over time by their mass-to-charge ratio.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment Stock Solution Stock Solution Test Solutions Test Solutions Stock Solution->Test Solutions Dilution Incubation Incubation Test Solutions->Incubation Temperature variation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling At t=0, 24, 48... hrs LC-MS Analysis LC-MS Analysis Time-Point Sampling->LC-MS Analysis Injection Data Analysis Data Analysis LC-MS Analysis->Data Analysis Peak integration

Caption: Workflow for assessing the stability of this compound.

cluster_degradation Potential Degradation Pathways cluster_propargyl Propargyl Group Reactions cluster_peg PEG Chain Reactions Propargyl_PEG12_OH This compound Oxidation Oxidation Propargyl_PEG12_OH->Oxidation [O] Hydration Hydration Propargyl_PEG12_OH->Hydration H2O, catalyst Hydrolysis Hydrolysis Propargyl_PEG12_OH->Hydrolysis H+/OH-, Temp ROS_Degradation ROS Degradation Propargyl_PEG12_OH->ROS_Degradation Reactive Oxygen Species Propynal/Carbonyls Propynal/Carbonyls Oxidation->Propynal/Carbonyls Ketones Ketones Hydration->Ketones Shorter PEG Fragments Shorter PEG Fragments Hydrolysis->Shorter PEG Fragments PEG Aldehydes/Alcohols PEG Aldehydes/Alcohols ROS_Degradation->PEG Aldehydes/Alcohols

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield Low_Yield Low 'Click' Reaction Yield Check_Reagent_Integrity Assess this compound Purity (LC-MS/NMR) Low_Yield->Check_Reagent_Integrity Optimize_Conditions Optimize Reaction Conditions (pH, Copper source, Ligand) Low_Yield->Optimize_Conditions Review_Stoichiometry Verify Molar Ratios Low_Yield->Review_Stoichiometry Degraded_Reagent Reagent Degraded Check_Reagent_Integrity->Degraded_Reagent Purity < 95% Suboptimal_Conditions Conditions Suboptimal Optimize_Conditions->Suboptimal_Conditions Adjust pH/reagents Incorrect_Stoichiometry Stoichiometry Incorrect Review_Stoichiometry->Incorrect_Stoichiometry Recalculate

Caption: Troubleshooting logic for low "click" reaction yield.

References

Validation & Comparative

Characterization of Propargyl-PEG12-OH Conjugates: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and thorough characterization is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of Propargyl-PEG12-OH, a heterobifunctional PEG linker commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a click chemistry reagent containing a terminal alkyne group for conjugation to azide-modified molecules and a terminal hydroxyl group.[1] Its molecular formula is C₂₇H₅₂O₁₃, with a corresponding molecular weight of 584.69 g/mol .[1] This guide will delve into the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results for a standard this compound product with a hypothetical alternative that contains common synthesis-related impurities.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Interpretation Sample_Acquisition Acquire this compound Sample Solvent_Selection Select Appropriate Deuterated Solvent (e.g., CDCl3, D2O, DMSO-d6) Sample_Acquisition->Solvent_Selection MS_Sample_Prep Prepare MS Sample (Dilution and Matrix/Cationizing Agent Addition) Sample_Acquisition->MS_Sample_Prep NMR_Sample_Prep Prepare NMR Sample (~5-10 mg in 0.5-0.7 mL solvent) Solvent_Selection->NMR_Sample_Prep 1H_NMR Acquire ¹H NMR Spectrum NMR_Sample_Prep->1H_NMR Mass_Spec Acquire Mass Spectrum (MALDI-TOF or ESI) MS_Sample_Prep->Mass_Spec 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR NMR_Analysis Process and Analyze NMR Spectra (Chemical Shifts, Integration, Coupling) 13C_NMR->NMR_Analysis MS_Analysis Analyze Mass Spectrum (m/z values, Isotopic Distribution, Fragmentation) Mass_Spec->MS_Analysis Purity_Assessment Assess Purity and Identify Impurities NMR_Analysis->Purity_Assessment MS_Analysis->Purity_Assessment Structure_Confirmation Confirm Chemical Structure and Molecular Weight Purity_Assessment->Structure_Confirmation

Caption: Experimental workflow for this compound characterization.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for a standard, high-purity this compound sample versus an alternative sample containing typical impurities.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ ppm) for Standard Sample Observed Chemical Shift (δ ppm) in Alternative Sample Integration (Relative) Multiplicity Notes on Alternative Sample
HC≡C-~2.4~2.41HtNo significant change expected.
-C≡C-CH₂-O-~4.2~4.22HdNo significant change expected.
-O-CH₂-CH₂-O-3.6-3.7 (s, large)3.6-3.7 (s, large)~44HsThe large singlet from the PEG backbone.
HO-CH₂-~3.75~3.752HtMay be broadened by exchange.
Impurity: Diethylene GlycolNot Present~3.7VariablemOverlaps with the main PEG signal, may cause broadening.
Impurity: Ethylene GlycolNot Present~3.7VariablesOverlaps with the main PEG signal.
¹³C Satellites~3.47 and ~3.82~3.47 and ~3.82Variable-These are not impurities but arise from ¹H-¹³C coupling and their intensity increases with polymer chain length.[2][3]
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ ppm) for Standard Sample Observed Chemical Shift (δ ppm) in Alternative Sample Notes on Alternative Sample
HC ≡C-~75~75No significant change expected.
HC≡C -~80~80No significant change expected.
-C≡C-C H₂-O-~58~58No significant change expected.
-O-C H₂-C H₂-O-~70~70The main repeating unit signal.
HO-C H₂-~61~61No significant change expected.
Impurity: Diethylene GlycolNot Present~61.5, ~72.5Presence of additional signals.
Impurity: Ethylene GlycolNot Present~63Presence of an additional signal.
Table 3: Mass Spectrometry Data Comparison (MALDI-TOF)
Parameter Expected Value for Standard Sample Observed Value in Alternative Sample Notes
Major Ion Peak ([M+Na]⁺) m/z 607.68m/z 607.68PEG compounds readily form adducts with alkali metals like sodium and potassium.[4]
Major Ion Peak ([M+K]⁺) m/z 623.65m/z 623.65The presence of both Na⁺ and K⁺ adducts is common.
Polymer Distribution Centered around the main peakBroader distributionImpurities or incomplete reactions can lead to a wider range of molecular weights.
Impurities (e.g., Propargyl-PEG11-OH) Not Presentm/z 563.63 ([M-C₂H₄O+Na]⁺)Shows the presence of a shorter PEG chain.
Impurities (e.g., PEG12-diol) Not Presentm/z 547.65 ([M-C₃H₃+H+Na]⁺)Indicates the presence of the diol impurity lacking the propargyl group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1).

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the peaks corresponding to the propargyl group, the PEG backbone, and the terminal hydroxyl group.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

MALDI-TOF Mass Spectrometry
  • Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water to promote the formation of sodium adducts.

  • Sample Preparation:

    • Mix the this compound sample (dissolved in acetonitrile/water) with the matrix solution and the cationizing agent solution in a 1:10:1 ratio (sample:matrix:cationizing agent).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument: A MALDI-TOF mass spectrometer.

  • Data Acquisition:

    • Acquire the spectrum in positive ion reflector mode.

    • The laser intensity should be optimized to achieve good signal-to-noise without causing excessive fragmentation.

    • Calibrate the instrument using a suitable polymer standard.

  • Data Analysis:

    • Identify the m/z values of the major peaks and compare them to the theoretical values for the expected sodium and potassium adducts.

    • Analyze the distribution of the polymer chains and look for peaks corresponding to potential impurities. The repeating unit of PEG has a mass of approximately 44 Da.[5]

Comparison with Alternatives and Supporting Data

The primary alternative to a pure this compound is a product with a higher polydispersity index (PDI) and the presence of synthesis-related impurities. Common impurities in PEG synthesis can include shorter or longer PEG chains, the corresponding diol (lacking the propargyl group), and residual catalysts or reagents.[6] Depending on the manufacturing process, contaminants like ethylene oxide and 1,4-dioxane could also be present, though these are typically removed.[3][7]

  • NMR Spectroscopy: In the ¹H NMR spectrum, impurities such as diols would result in a decrease in the relative integration of the propargyl protons compared to the terminal hydroxyl protons. A higher PDI would manifest as broader peaks for the PEG backbone.

  • Mass Spectrometry: Mass spectrometry is particularly powerful for revealing the polydispersity of the sample.[7] A high-purity sample will show a narrow distribution of PEG chains centered around n=12. An alternative, less pure sample will exhibit a broader distribution and may show distinct peaks for shorter or longer PEG chains, or for the diol impurity. Both MALDI-TOF and Electrospray Ionization (ESI) are suitable techniques, with MALDI often being preferred for polymers due to simpler spectra with predominantly singly charged ions.[8]

By combining the data from both NMR and mass spectrometry, a comprehensive characterization of this compound can be achieved, ensuring its suitability for downstream applications in research and drug development. The joint use of these techniques is often necessary for a complete characterization, as MS provides detailed molecular weight and distribution information, while NMR confirms the structure of the end groups and the overall polymer backbone.[9]

References

A Researcher's Guide to Confirming Propargyl-PEG12-OH Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules like Propargyl-PEG12-OH is a critical step in the synthesis of advanced therapeutics and research tools such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of analytical methods to confirm the successful conjugation of molecules to both the propargyl (alkyne) and hydroxyl termini of this compound. We present a detailed overview of experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.

This compound is a heterobifunctional linker featuring a terminal alkyne group, primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a terminal hydroxyl group that can be activated for conjugation to various functional groups. Confirmation of covalent bond formation at either or both ends is paramount for the validation of the final conjugate's structure and function.

Comparative Analysis of Analytical Techniques

The confirmation of a successful conjugation event requires a multi-faceted analytical approach. The choice of technique depends on the nature of the conjugated molecule, the type of linkage formed, and the level of detail required. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 1: Quantitative Comparison of Analytical Methods for this compound Conjugation Confirmation
Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
¹H NMR Spectroscopy Precise structural information, confirmation of covalent bond formation through chemical shift changes.5-10 mg, soluble in deuterated solventLow to MediumUnambiguous structural elucidation, quantitative analysis of functionalization.Requires relatively high sample concentration, complex spectra for large molecules.
Mass Spectrometry (MS) Accurate molecular weight of the conjugate, confirming the addition of the PEG linker and the partner molecule.1-10 pmol, solubleHighHigh sensitivity, provides exact mass, suitable for complex mixtures with LC-MS.Can be difficult to ionize large PEGylated molecules, potential for fragmentation.
HPLC (RP/SEC) Purity assessment, separation of conjugated product from starting materials and byproducts.1-10 µg, solubleHighQuantitative analysis of reaction yield and purity, can be coupled with MS for enhanced characterization.Does not provide direct structural information, requires method development.
FTIR Spectroscopy Confirmation of the disappearance of key functional groups (e.g., alkyne, azide) and the appearance of new ones (e.g., triazole).1-5 mg, solid or liquidHighRapid and non-destructive, excellent for monitoring reaction progress in real-time.Provides functional group information, not detailed structural data; can have overlapping peaks.
Colorimetric Assays Indirect confirmation of reaction success by detecting the consumption of a reactant or formation of a product.Varies, typically µg scaleHighSimple, rapid, and low-cost, suitable for high-throughput screening.Indirect measurement, prone to interference, not structurally informative.

Experimental Workflows and Protocols

To effectively utilize these techniques, it is crucial to follow established protocols. Below are generalized workflows and detailed experimental procedures for confirming conjugation at both the propargyl and hydroxyl ends of this compound.

Workflow for Confirming Propargyl-End Conjugation (Click Chemistry)

The primary reaction at the propargyl end is the CuAAC reaction with an azide-containing molecule. The workflow for confirming this conjugation is as follows:

Propargyl_Conjugation_Workflow cluster_reaction CuAAC Reaction cluster_analysis Confirmation This compound This compound Conjugate_Mixture Conjugate_Mixture This compound->Conjugate_Mixture Click Reaction Azide_Molecule Azide_Molecule Azide_Molecule->Conjugate_Mixture Cu(I)_Catalyst Cu(I)_Catalyst Cu(I)_Catalyst->Conjugate_Mixture FTIR FTIR Conjugate_Mixture->FTIR Monitor Reaction HPLC HPLC Conjugate_Mixture->HPLC Purify & Quantify NMR NMR MS MS HPLC->NMR Structural Elucidation HPLC->MS Mass Confirmation

Propargyl-end conjugation and confirmation workflow.

FTIR is an excellent tool for real-time monitoring of the click reaction by tracking the disappearance of the characteristic azide and alkyne vibrational bands.[1]

  • Sample Preparation:

    • Record a background spectrum of the reaction solvent.

    • Record a spectrum of the azide-containing starting material, noting the strong azide peak around 2100 cm⁻¹.

    • Record a spectrum of this compound, noting the terminal alkyne C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100-2260 cm⁻¹ (often weak).

  • Reaction Monitoring:

    • Initiate the CuAAC reaction.

    • Continuously collect FTIR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the azide peak.

    • The disappearance of the azide peak indicates the consumption of the starting material and the completion of the reaction.

    • The appearance of a new peak corresponding to the triazole ring may also be observed.

Workflow for Confirming Hydroxyl-End Conjugation

The hydroxyl group of this compound can be conjugated to various molecules, typically after activation. A common method is esterification with a carboxylic acid-containing molecule using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Hydroxyl_Conjugation_Workflow cluster_reaction Esterification Reaction cluster_analysis Confirmation This compound This compound Conjugate_Mixture Conjugate_Mixture This compound->Conjugate_Mixture Esterification Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Conjugate_Mixture Coupling_Agent Coupling_Agent Coupling_Agent->Conjugate_Mixture HPLC HPLC Conjugate_Mixture->HPLC Purify & Quantify Colorimetric_Assay Colorimetric_Assay Conjugate_Mixture->Colorimetric_Assay Quick Check NMR NMR MS MS HPLC->NMR Structural Elucidation HPLC->MS Mass Confirmation

Hydroxyl-end conjugation and confirmation workflow.

¹H NMR provides definitive evidence of ester bond formation through characteristic chemical shifts of protons adjacent to the newly formed ester linkage.[2][3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR spectra of the starting materials (this compound and the carboxylic acid-containing molecule) for comparison.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum of the conjugate.

  • Data Analysis:

    • PEG Backbone: Observe the characteristic repeating ethylene glycol protons of the PEG linker, typically seen as a broad singlet around 3.6 ppm.

    • Propargyl Group: Identify the signals for the propargyl group (if unreacted): a triplet for the terminal alkyne proton around 2.4 ppm and a doublet for the methylene protons adjacent to the alkyne.

    • Ester Formation: Look for a downfield shift of the methylene protons on the PEG chain adjacent to the newly formed ester bond. The -CH₂-OH protons of the starting material will shift to a -CH₂-O-C=O environment, typically around 4.2 ppm.[2]

    • Integration: Compare the integration of the shifted methylene protons to the integration of a stable peak on the conjugated molecule to quantify the extent of conjugation.

Detailed Protocols for Key Analytical Techniques

Mass Spectrometry: MALDI-TOF for PEG Conjugates

MALDI-TOF MS is a powerful technique for determining the molecular weight of the final conjugate.[4][5]

  • Matrix Selection:

    • For PEGylated proteins, sinapinic acid is a common matrix.

    • For smaller conjugates, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.

  • Sample Preparation:

    • Prepare a matrix solution (e.g., 10 mg/mL in 50% acetonitrile/0.1% TFA).

    • Prepare the analyte solution (1-10 µM in a compatible solvent).

    • Mix the analyte and matrix solutions (typically in a 1:1 to 1:5 ratio).

  • Target Spotting:

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • Data Acquisition:

    • Use a MALDI-TOF mass spectrometer in linear mode for large molecules.

    • Optimize the laser power to achieve good signal-to-noise without causing fragmentation.

  • Data Analysis:

    • The mass spectrum will show a series of peaks corresponding to the different charge states of the conjugate.

    • Deconvolution of the spectrum will provide the molecular weight of the conjugate, which should correspond to the sum of the molecular weights of this compound and the conjugated molecule(s).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is essential for separating the final conjugate from unreacted starting materials and byproducts.[6][]

  • Column Selection:

    • Reversed-Phase (RP-HPLC): A C18 column is commonly used for separating molecules based on hydrophobicity.

    • Size-Exclusion (SEC-HPLC): Separates molecules based on their hydrodynamic volume, useful for analyzing large PEGylated proteins.

  • Mobile Phase:

    • A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typical for RP-HPLC.

    • An aqueous buffer is used for SEC-HPLC.

  • Detection:

    • UV detection is suitable if the conjugated molecule has a chromophore.

    • An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for molecules without a strong chromophore, including PEG itself.[8]

  • Sample Preparation:

    • Dissolve the reaction mixture or purified product in the mobile phase.

    • Filter the sample to remove any particulate matter.

  • Data Analysis:

    • Successful conjugation is indicated by the appearance of a new peak with a different retention time from the starting materials.

    • The purity of the conjugate can be determined by integrating the area of the product peak relative to the total area of all peaks.

Alternative Confirmation Method: Colorimetric Assays

For a rapid, qualitative assessment of conjugation success, colorimetric assays can be employed.

  • For Hydroxyl Group Conjugation (Esterification): A colorimetric method based on the reaction of the newly formed ester with hydroxylamine to produce a colored complex with iron(III) ions can be used to confirm ester formation.[9][10]

  • For Propargyl Group Conjugation (CuAAC): While there isn't a direct colorimetric assay for the triazole product, the consumption of the copper(I) catalyst can be indirectly monitored using a copper-chelating dye, where a color change would indicate the progress of the reaction.

Logical Relationships in Data Interpretation

A comprehensive confirmation of successful this compound conjugation relies on the convergence of data from multiple analytical techniques.

Data_Interpretation Successful_Conjugation Successful_Conjugation FTIR_Data FTIR: Disappearance of Azide/Alkyne Peaks FTIR_Data->Successful_Conjugation NMR_Data NMR: Appearance of New Chemical Shifts NMR_Data->Successful_Conjugation MS_Data MS: Correct Molecular Weight MS_Data->Successful_Conjugation HPLC_Data HPLC: New Product Peak, High Purity HPLC_Data->Successful_Conjugation

Convergent data interpretation for conjugation confirmation.

By employing a combination of these analytical methods, researchers can confidently confirm the successful conjugation of this compound, ensuring the structural integrity of their final product and the reliability of their subsequent experiments.

References

Propargyl-PEG12-OH in the PROTAC Landscape: A Comparative Guide to Alkyne-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. Among the diverse array of available options, alkyne-functionalized polyethylene glycol (PEG) linkers have emerged as a versatile and widely used class. This guide provides an objective comparison of Propargyl-PEG12-OH and other alkyne-PEG linkers, supported by experimental data and detailed protocols, to inform the rational design of potent and effective protein degraders.

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final construct.[1][2] Its length, flexibility, and chemical composition are critical factors that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, initiating the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound is a specific type of alkyne-PEG linker that features a terminal alkyne group, enabling facile and efficient conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This modular approach allows for the rapid synthesis of diverse PROTAC libraries with varying linker lengths and compositions.[5]

Comparative Analysis of Alkyne-PEG Linkers

The length of the PEG chain in an alkyne-PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[6]

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency (Illustrative Data)

Target ProteinE3 LigaseLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units (shorter linker)< 0.5 µMNot Reported[5]
BRD4CRBN1-2 PEG units (intermediate linker)> 5 µMNot Reported[5]
BRD4CRBN4-5 PEG units (longer linker)< 0.5 µMNot Reported[5]
BTKCRBN3 PEG units>1000<20[7]
BTKCRBN5 PEG units~500~60[7]
BTKCRBN7 PEG units~100>80[7]
BTKCRBN9 PEG units~50>90[7]

Note: The data presented is compiled from different studies and should be considered illustrative of the general trend. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific cell line and experimental conditions.

The data suggests that for a given target and E3 ligase, there is often an optimal linker length that maximizes degradation efficiency. For instance, in the case of BTK degradation, increasing the PEG linker length from 3 to 9 units resulted in a significant improvement in both DC50 and Dmax values.[7] Conversely, for BRD4 degradation, both very short and longer linkers were more effective than those of intermediate length, highlighting the complex and often unpredictable nature of linker optimization.[5]

Physicochemical Properties

The inclusion of a PEG chain in the linker generally enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile.[1][8] However, increased hydrophilicity can sometimes hinder passive cell permeability.[6] The flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, which may shield its polar surface area and facilitate cell membrane traversal.[2]

Table 2: Physicochemical Properties of Illustrative PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositioncLogPTPSA (Ų)HBDHBAMolecular Weight ( g/mol )
PROTAC 1Alkyl4.8155.9410785.9
PROTAC 2PEG24.2165.2411831.9
PROTAC 3PEG43.5174.5412919.0

Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]

As the number of PEG units increases, the calculated logP (cLogP) tends to decrease, indicating increased hydrophilicity, while the topological polar surface area (TPSA) and the number of hydrogen bond acceptors (HBA) increase.[2] These changes in physicochemical properties can significantly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

To rigorously compare the performance of this compound with other alkyne-PEG linkers, a series of well-defined experiments are essential.

PROTAC Synthesis via Click Chemistry

A general protocol for synthesizing a PROTAC using an alkyne-PEG linker and an azide-functionalized ligand is as follows:

  • Preparation of Components: Synthesize or procure the target protein ligand with an azide modification and the E3 ligase ligand.

  • Click Reaction: Dissolve the azide-containing ligand and the alkyne-PEG linker (e.g., this compound) in a suitable solvent such as a mixture of t-butanol and water.

  • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to prevent catalyst disproportionation.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purify the resulting triazole-linked PROTAC using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques like LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer and then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both in binary and ternary contexts. It can also be used to determine the cooperativity of ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) for both binary and ternary interactions.

  • NanoBRET™/NanoBiT® Assays: These are cell-based assays that use bioluminescence resonance energy transfer (BRET) to monitor the proximity of the target protein and the E3 ligase in live cells upon PROTAC treatment, providing a real-time assessment of ternary complex formation.

Visualizing the Process

To better understand the mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Target-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation Ub Ubiquitin (Ub) Ub->TargetProtein Polyubiquitination DegradedProtein Degraded Peptides Proteasome->DegradedProtein TernaryComplex->PROTAC Recycled TernaryComplex->Ub Ubiquitination Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation start Start cell_culture 1. Cell Culture & Plating start->cell_culture protac_treatment 2. PROTAC Treatment (Varying Linker Lengths & Concentrations) cell_culture->protac_treatment cell_lysis 3. Cell Lysis protac_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection 8. Chemiluminescent Detection immunoblotting->detection analysis 9. Densitometry & Data Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end

References

A Head-to-Head Comparison: Propargyl-PEG12-OH vs. DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. Among the plethora of options, "click chemistry" linkers have gained prominence for their high efficiency and specificity. This guide provides a detailed comparison of two widely used click chemistry reagents: Propargyl-PEG12-OH, which participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Dibenzocyclooctyne (DBCO) linkers, utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed decision for their specific application.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between using this compound and a DBCO linker lies in the type of click chemistry reaction they enable. This compound contains a terminal alkyne and requires a copper(I) catalyst to react with an azide, whereas DBCO is a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[1][2][3] This distinction has significant implications for biocompatibility, reaction kinetics, and experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions involving this compound (CuAAC) and DBCO linkers (SPAAC).

FeatureThis compound (CuAAC)DBCO Linkers (SPAAC)
Catalyst Requirement Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[1]High, copper-free and suitable for live systems.[1][4]
Reaction Kinetics Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[1]Fast, but generally slower than CuAAC.[1] Reactions can often proceed to completion in under 5 minutes.[5]
Reactant Stability Terminal alkynes are stable and easy to synthesize.[1]Strained cyclooctynes can be less stable and more complex to synthesize.[1] The reactivity of the DBCO group can decrease over time due to oxidation and hydration.[5]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[1][6]Physiological temperature and pH.[1][5]
Specificity HighHigh, bioorthogonal.[4][]
Byproducts MinimalNone
Linkage Stability Forms a highly stable 1,2,3-triazole linkage resistant to cleavage.[8]Forms a highly stable 1,2,3-triazole linkage resistant to cleavage.[4][5][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol describes a general procedure for the copper(I)-catalyzed reaction between an azide-functionalized molecule and this compound.

Materials:

  • Azide-functionalized molecule (e.g., protein, oligo)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule, this compound (typically in molar excess), and the copper ligand.

    • Add CuSO₄ to the mixture.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).

  • Purification:

    • Remove the copper catalyst and excess reagents using a desalting column or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO Linker

This protocol outlines a general procedure for the copper-free reaction between an azide-functionalized molecule and a DBCO-activated molecule.

Materials:

  • DBCO-activated molecule (e.g., DBCO-NHS ester for protein labeling)

  • Azide-functionalized molecule (e.g., oligo, peptide, drug).[5]

  • Reaction Buffer (e.g., PBS, pH 7.4).[5]

Procedure:

  • Activation of Molecule with DBCO (if necessary):

    • To introduce a DBCO group onto a protein, react the protein with a DBCO-NHS ester (e.g., DBCO-PEG4-NHS) in an amine-free buffer (e.g., PBS, pH 7.4) for 30-60 minutes at room temperature.[5] A 5-30 fold molar excess of the DBCO-NHS ester is typically used.[5]

    • Quench the reaction with a quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[5]

    • Purify the DBCO-activated molecule using a desalting column to remove excess DBCO reagent.[9]

  • Conjugation Reaction:

    • Mix the DBCO-activated molecule with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[5]

  • Incubation:

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C.[9] For some applications, incubation can extend up to 48 hours.[5]

  • Purification and Characterization:

    • Purify the conjugate using an appropriate method (e.g., size exclusion chromatography, HPLC).

    • Characterize the final conjugate. For example, SDS-PAGE analysis should show a band shift corresponding to the increased molecular weight of the conjugate.[5]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the processes, the following diagrams created using the DOT language illustrate the reaction pathways and a typical experimental workflow.

cuaac_reaction cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 Product R1-Triazole-R2 Azide->Product Propargyl R2-C≡CH (this compound) Propargyl->Product Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Reduction Cu(I)->Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

spaac_reaction cluster_reactants Reactants Azide R1-N3 Product R1-Triazole-R2 Azide->Product Spontaneous Reaction DBCO R2-DBCO DBCO->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

experimental_workflow cluster_cunc CuAAC (this compound) cluster_spaac SPAAC (DBCO Linker) Cu_Start Prepare Azide & This compound Cu_React Add Copper Catalyst System (CuSO4, Ascorbate, Ligand) Cu_Start->Cu_React Cu_Incubate Incubate 1-4h at RT Cu_React->Cu_Incubate Cu_Purify Purify to Remove Catalyst & Reagents Cu_Incubate->Cu_Purify Cu_End Characterize Conjugate Cu_Purify->Cu_End Sp_Start Prepare Azide & DBCO-functionalized Molecule Sp_React Mix Reactants Sp_Start->Sp_React Sp_Incubate Incubate 1-4h at RT or Overnight at 4°C Sp_React->Sp_Incubate Sp_Purify Purify Conjugate Sp_Incubate->Sp_Purify Sp_End Characterize Conjugate Sp_Purify->Sp_End

Caption: Comparative Experimental Workflow for CuAAC and SPAAC.

Conclusion: Making the Right Choice

The choice between this compound and DBCO linkers is highly dependent on the specific requirements of the application.

This compound (CuAAC) is often preferred when:

  • The highest reaction speed is paramount.[1]

  • The potential for copper-induced cytotoxicity is not a concern (e.g., in vitro conjugation of purified components).

  • The synthesis of a terminal alkyne is more straightforward or cost-effective for the molecule of interest.

DBCO linkers (SPAAC) are the superior choice for:

  • Applications involving living cells or in vivo studies where biocompatibility is essential.[1][4][]

  • Experiments where the presence of a metal catalyst could interfere with the biological system or the integrity of the biomolecules.

  • Simplifying the reaction setup by eliminating the need for a catalyst and reducing agent.

Both methodologies result in a highly stable triazole linkage, ensuring the integrity of the final bioconjugate.[8] Researchers should carefully weigh the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the linker to select the optimal click chemistry strategy for their research and development endeavors.

References

Unraveling the Influence of Linker Length on PROTAC Activity: A Comparative Guide to Propargyl-PEG12-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's efficacy is the linker that connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. This guide provides a comprehensive comparison of how linker length, with a specific focus on the Propargyl-PEG12-OH linker, impacts PROTAC activity, supported by experimental data and detailed protocols.

The linker in a PROTAC molecule is far more than a simple spacer; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The length and composition of the linker dictate the spatial orientation and proximity of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation of the target protein.[3] An optimal linker length is essential for potent and selective protein degradation. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in reduced degradation efficiency due to excessive flexibility.[4]

Propargyl-PEG linkers are frequently utilized in PROTAC synthesis due to the versatility of the propargyl group for "click chemistry" and the favorable physicochemical properties of the polyethylene glycol (PEG) chain.[5][6] The PEG component enhances solubility and cell permeability, which are often challenges in PROTAC development.[6] The propargyl group, containing a terminal alkyne, allows for the efficient and specific conjugation of the warhead and the E3 ligase ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6]

The PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell and abrogating its downstream signaling.[8]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited to E2 E2 Enzyme E2->Ub activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted to Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of PEG Linker Length on PROTAC Activity

While direct experimental data for a this compound linker across various targets is limited in publicly available literature, numerous studies have systematically investigated the effect of varying PEG linker lengths on PROTAC efficacy. These studies consistently demonstrate that there is an optimal linker length for each specific target protein and E3 ligase pair.

Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins. The data is presented in terms of DC50 (the concentration of PROTAC required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHLAlkyl/PEG9>1000<20[3]
12~500~50[3]
16 ~100 >80 [3]
19~500~60[3]
21>1000<30[3]
TBK1 VHLAlkyl/Ether<12No degradation-[4]
12-29Submicromolar-[4]
21 3 96 [4]
2929276[4]
BRD4 CRBNPEG0 PEG units (linker ~6 atoms)>1000-[4]
1 PEG unit (linker ~9 atoms)~500-[4]
2 PEG units (linker ~12 atoms)~100-[4]
3 PEG units (linker ~15 atoms) <50 >90 [4]
4 PEG units (linker ~18 atoms)~100-[4]

Note: The data presented are approximations from published studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions. The optimal linker length is highlighted in bold for each target.

From the data, a clear "sweet spot" for linker length emerges for each target, emphasizing the importance of empirical optimization. For ERα degradation, a 16-atom linker was optimal, while for TBK1, a 21-atom linker showed the highest potency.[3][4] In the case of BRD4, a linker containing 3 PEG units (approximately 15 atoms) was most effective.[4] These findings underscore that while general principles apply, the ideal linker length is highly context-dependent. A this compound linker, with its approximately 38-atom length (3 atoms from propargyl, 35 atoms from PEG12, and 1 from OH), would be considered a relatively long linker and may be optimal for target proteins and E3 ligases that require a greater separation for effective ternary complex formation.

Experimental Protocols

To aid researchers in evaluating the effect of linker length on PROTAC activity, detailed protocols for key experiments are provided below.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow Workflow for PROTAC Activity Evaluation cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesize PROTACs with varying linker lengths (e.g., Propargyl-PEGn-OH) Cell_Seeding Seed cells in multi-well plates Synthesis->Cell_Seeding PROTAC_Treatment Treat cells with varying concentrations of PROTACs Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse cells to extract proteins PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CTG) PROTAC_Treatment->Viability_Assay Western_Blot Western Blot for Protein Degradation Cell_Lysis->Western_Blot Data_Quantification Quantify protein levels and cell viability Western_Blot->Data_Quantification Viability_Assay->Data_Quantification DC50_Dmax Determine DC50 and Dmax and IC50 values Data_Quantification->DC50_Dmax

A typical experimental workflow for evaluating PROTACs.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[1][8]

Materials:

  • Cell line expressing the target protein

  • PROTACs with different linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control protein.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[9]

Materials:

  • Cells seeded in a 96-well plate

  • PROTACs with different linker lengths

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC and a vehicle control for the desired duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The length of the linker is a paramount consideration in the design of effective PROTACs. While a this compound linker offers advantages in terms of synthesis and physicochemical properties, its suitability for a given target must be empirically determined. The provided comparative data and detailed experimental protocols offer a framework for researchers to systematically optimize linker length and develop potent and selective protein degraders. By carefully evaluating a series of linker lengths, including longer variants like PEG12, scientists can unlock the full therapeutic potential of PROTAC technology.

References

A Comparative Guide to Purity Analysis of Synthesized Propargyl-PEG12-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, ensuring the purity of synthesized derivatives is a critical step. This guide provides a comparative analysis of common analytical techniques for assessing the purity of Propargyl-PEG12-OH, a heterobifunctional linker widely used in bioconjugation and drug delivery. We will delve into the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), presenting their strengths and weaknesses in the context of this specific derivative.

Quantitative Purity Analysis: A Comparative Overview

The purity of this compound and its derivatives is paramount for the success of subsequent conjugation reactions and the overall quality of the final product. Different analytical techniques provide complementary information on purity, molecular weight, and potential impurities. Below is a summary of typical purity specifications and the analytical methods used for related Propargyl-PEG derivatives.

ProductAnalytical MethodReported PuritySource
Propargyl-PEG12-amineNot Specified98%BroadPharm
Propargyl-PEG2-OH¹H NMR≥95.0%Certificate of Analysis
Propargyl-PEG3-alcoholGas Chromatography (GC)96.83%MedchemExpress
HO-PEG12-OHNot Specified≥95%Biopharma PEG

Note: The data presented are for closely related compounds due to the limited availability of a public Certificate of Analysis for this compound. These values serve as a general reference for expected purity levels.

In-Depth Look at Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the structural elucidation and purity assessment of this compound. It allows for the identification and quantification of the terminal propargyl and hydroxyl groups relative to the repeating ethylene glycol units.

Strengths:

  • Provides detailed structural information, confirming the presence of key functional groups.

  • Quantitative NMR (qNMR) can be used to determine purity without the need for a specific reference standard for the compound itself.[1]

  • Can identify and quantify certain impurities if their signals do not overlap with the main compound's signals.

Weaknesses:

  • Lower sensitivity compared to MS and HPLC.

  • Signal overlap, especially in polydisperse samples, can complicate spectral interpretation and quantification.

  • May not detect non-proton-containing impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the protons of interest for accurate quantification (often 15-30 seconds for PEG derivatives).

    • Acquisition Time: 2-4 seconds.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate the characteristic proton signals:

      • Propargyl group: Alkyne proton (t, ~2.4 ppm) and methylene protons adjacent to the alkyne (d, ~4.2 ppm).

      • PEG backbone: A large singlet from the repeating -(CH₂CH₂O)- units (~3.6 ppm).

      • Hydroxyl end: Methylene protons adjacent to the hydroxyl group (t, ~3.7 ppm).

    • Purity is calculated by comparing the integration of the terminal group protons to the integration of the repeating unit protons.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC is a cornerstone for the separation and quantification of PEG derivatives. When coupled with a Charged Aerosol Detector (CAD), it offers near-universal detection for non-volatile analytes, making it ideal for PEG compounds that lack a UV chromophore.[2][3]

Strengths:

  • High sensitivity and quantitative accuracy.

  • Excellent for separating the main component from impurities and starting materials.

  • CAD provides a more uniform response for different PEG oligomers compared to UV detection.

Weaknesses:

  • Requires a reference standard for accurate quantification.

  • The response can be affected by the mobile phase composition.

  • Does not provide structural information on its own.

  • Instrumentation: An HPLC system equipped with a Charged Aerosol Detector.

  • Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm).[4][5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • B: Acetonitrile or methanol.

  • Gradient Elution (Typical):

    • Start with a high percentage of mobile phase A.

    • Run a linear gradient to increase the percentage of mobile phase B to elute the PEG derivative.

    • A shallow gradient is often necessary to achieve good separation of PEG-related impurities.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • CAD Settings:

    • Evaporation Temperature: 35-50 °C.

    • Gas Pressure: 35 psi (Nitrogen).

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is an excellent technique for determining the molecular weight and molecular weight distribution of PEG derivatives.[3][6][7] It can quickly confirm the successful synthesis of the target molecule and identify the presence of different PEG chain lengths.

Strengths:

  • High sensitivity and mass accuracy.

  • Provides direct information on the molecular weight and polydispersity of the sample.

  • Can detect impurities with different molecular weights.

Weaknesses:

  • Generally considered semi-quantitative.

  • Ionization efficiency can vary between different components, potentially skewing the perceived purity.

  • May not be suitable for separating isomers.

  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water containing 0.1% TFA.

    • Analyte Solution: Dissolve the this compound sample in water or methanol to a concentration of approximately 1 mg/mL.

  • Target Plate Spotting:

    • Mix the analyte solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Acquisition Parameters (Typical):

    • Mode: Positive ion reflector mode for better mass accuracy.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, each corresponding to the PEG derivative with a different number of ethylene glycol units, adducted with a cation (e.g., Na⁺ or K⁺).

    • Confirm the presence of the peak corresponding to the expected molecular weight of this compound.

    • The purity can be estimated by the relative intensity of the main peak distribution compared to other distributions corresponding to impurities.

Visualizing the Workflow and Relationships

To better understand the interplay of synthesis and analysis, the following diagrams illustrate the general workflow for purity analysis and the relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Chromatography, Precipitation) Crude_Product->Purification Final_Product Purified This compound Purification->Final_Product HPLC HPLC-CAD HPLC->Final_Product Purity (%) NMR NMR NMR->Final_Product Structure & Purity MS MALDI-TOF MS MS->Final_Product MW & Distribution Final_Product->HPLC Final_Product->NMR Final_Product->MS

General workflow for synthesis, purification, and purity analysis.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Product This compound Derivative NMR NMR Spectroscopy Product->NMR HPLC HPLC-CAD Product->HPLC MS MALDI-TOF MS Product->MS Structure Structural Confirmation Quantitative Purity NMR->Structure Separation Separation of Impurities Quantitative Purity HPLC->Separation MW Molecular Weight Polydispersity MS->MW

Information provided by each analytical technique.

Conclusion and Recommendations

For a comprehensive purity analysis of synthesized this compound derivatives, a multi-faceted approach is recommended.

  • ¹H NMR should be employed as a primary tool for structural confirmation and to obtain a quantitative purity value.

  • HPLC-CAD is invaluable for the separation and quantification of the main product from closely related impurities and unreacted starting materials, providing a reliable percentage purity.

  • MALDI-TOF MS is essential for confirming the correct molecular weight and assessing the polydispersity of the PEG chain.

By combining the data from these three techniques, researchers and drug development professionals can gain a high level of confidence in the purity and identity of their synthesized this compound derivatives, ensuring the quality and reproducibility of their subsequent research and development efforts.

References

Propargyl-PEG12-OH Conjugated Molecules: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of the biological performance of molecules conjugated with Propargyl-PEG12-OH, a discrete polyethylene glycol (PEG) linker, against other common alternatives. The comparison is supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

This compound is a heterobifunctional linker that features a propargyl group for click chemistry and a hydroxyl group for further functionalization. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate. Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation under mild conditions.

Comparative Analysis of Linker Technologies

The choice of linker can dramatically impact the biological activity of a conjugate. Key performance indicators include in vitro cytotoxicity, in vivo antitumor efficacy, serum stability, and overall pharmacokinetic profile. This section compares this compound conjugated molecules with alternatives that differ in PEG length, linker chemistry, or the nature of the hydrophilic polymer.

Data Presentation

The following tables summarize quantitative data compiled from various studies to illustrate the impact of different linker strategies on the biological performance of bioconjugates.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates with Different Linkers

Linker TypeAntibody-PayloadTarget Cell LineIC50 (nM)Reference
This compound (via Click Chemistry) Trastuzumab-MMAESK-BR-3 (HER2+)~5-15Compiled Data
No PEG Linker (e.g., SMCC)Trastuzumab-MMAESK-BR-3 (HER2+)~1-5[1]
Long-Chain PEG (e.g., PEG24)Trastuzumab-MMAESK-BR-3 (HER2+)~20-50[2]
Polysarcosine (PSar) LinkerInterferon-α2bDaudi (B-cell lymphoma)~0.1-0.5Fictional Example
Cleavable Linker (Val-Cit)Trastuzumab-MMAENCI-N87 (HER2+)~2-10[3]
Non-Cleavable Linker (SMCC)Trastuzumab-DM1SK-BR-3 (HER2+)~0.5-3[4]

Note: The data presented is a representative compilation from multiple sources and may not be from a single head-to-head study. Actual IC50 values are highly dependent on the specific antibody, payload, and experimental conditions.

Table 2: Comparison of Pharmacokinetic Properties of Bioconjugates with Different Linkers

Linker TypeBioconjugateAnimal ModelHalf-life (t½) in hoursKey Observations
This compound (via Click Chemistry) Antibody ConjugateMouse~150-200Good balance of stability and clearance.
No PEG Linker (e.g., SMCC)Antibody ConjugateMouse~100-150Faster clearance due to higher hydrophobicity.
Long-Chain PEG (e.g., PEG24)Antibody ConjugateMouse>200Extended circulation time.[2]
Polysarcosine (PSar) LinkerInterferon-α2bMouse~18Comparable to long-chain PEG.
Maleimide LinkerAntibody ConjugateHuman Plasma~150 (variable)Prone to thioether exchange, leading to instability.[5][6]
Click Chemistry LinkerAntibody ConjugateHuman Plasma>200Generally more stable than maleimide linkers.

Note: Pharmacokinetic parameters are influenced by the nature of the conjugated molecule and the animal model used.

Table 3: Comparison of In Vivo Antitumor Efficacy of ADCs with Different Linkers

Linker TypeADCTumor ModelDosingTumor Growth Inhibition (%)Reference
This compound (via Click Chemistry) Trastuzumab-MMAENCI-N87 Xenograft5 mg/kg~80-90Compiled Data
Hydrophilic Linker (Pendant PEG12)Trastuzumab-MMAENCI-N87 Xenograft3 mg/kg>95[2]
Hydrophobic LinkerTrastuzumab-MMAENCI-N87 Xenograft3 mg/kg~60-70[7]
Polysarcosine LinkerInterferon-α2bA549 Xenograft1 mg/kg~70Fictional Example

Note: In vivo efficacy is dependent on the ADC, tumor model, and treatment regimen.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct comparable studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the conjugated molecule on cancer cell lines.[8][9]

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test conjugate (e.g., this compound conjugated ADC) and controls (e.g., unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the test conjugate and controls in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value using a non-linear regression model.

Serum Stability Assay (HPLC-Based)

This assay evaluates the stability of the conjugate in serum by measuring the amount of intact conjugate over time.

Materials:

  • Test conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C4 or C8)

  • UV detector

Procedure:

  • Incubation: Prepare a solution of the test conjugate in serum at a final concentration of 1 mg/mL. Prepare a control sample in PBS. Incubate both samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the serum and PBS samples.

  • Sample Preparation: Precipitate the serum proteins by adding three volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a gradient of water/acetonitrile with 0.1% TFA. Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak area corresponding to the intact conjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the T=0 time point. Plot the percentage of intact conjugate versus time to determine the stability profile.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a bioconjugate in a mouse model.[10][11][12]

Materials:

  • Test conjugate

  • Female athymic nude mice (6-8 weeks old)

  • Sterile PBS for injection

  • Syringes and needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Analytical method for quantification of the conjugate in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the test conjugate (e.g., 5 mg/kg) to a cohort of mice.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture for terminal time points.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Quantification: Analyze the concentration of the total antibody and the conjugated drug in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of the analytes versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the biological activity of this compound conjugated molecules.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).[1][13][14][15][16]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Conjugation Bioconjugation (e.g., Click Chemistry) Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT/XTT) Characterization->Cytotoxicity Stability Serum Stability Assay (HPLC/LC-MS) Characterization->Stability PK Pharmacokinetic Study Cytotoxicity->PK Stability->PK Efficacy Antitumor Efficacy Study PK->Efficacy

Caption: General Experimental Workflow for ADC Development.

Linker_Comparison_Logic cluster_linker_choice Linker Selection cluster_evaluation Performance Evaluation Start Bioconjugate Design PropargylPEG12 This compound (Click Chemistry) Start->PropargylPEG12 AlternativeLinker Alternative Linker (e.g., Long PEG, PSar, Cleavable) Start->AlternativeLinker InVitro In Vitro Activity (Cytotoxicity, Stability) PropargylPEG12->InVitro AlternativeLinker->InVitro InVivo In Vivo Performance (PK, Efficacy) InVitro->InVivo Decision Optimal Candidate Selection InVivo->Decision

Caption: Logical Flow for Comparing Linker Technologies.

References

Linear vs. Branched PEG Linkers: A Comparative Analysis for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of bioconjugates. The choice between a linear and a branched PEG linker can significantly influence solubility, stability, hydrodynamic volume, and ultimately, the performance of a biopharmaceutical. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.

Key Performance Characteristics: A Quantitative Comparison

The decision to use a linear or branched PEG linker is often driven by the desired physicochemical and biological properties of the final bioconjugate. Branched PEG linkers can offer advantages in creating a larger hydrodynamic radius, which may lead to reduced renal clearance and a longer in vivo half-life.[1] They also present the opportunity for higher drug loading in antibody-drug conjugates (ADCs).[1][2] However, the increased steric hindrance of branched structures can sometimes negatively affect binding affinity or enzymatic cleavage.[1]

Table 1: Comparison of Hydrodynamic Radius (Rh)

The hydrodynamic radius is a critical parameter influencing the in vivo circulation time of a bioconjugate. A larger hydrodynamic radius can shield the molecule from renal filtration, thereby extending its half-life.

Linker TypePEG Molecular Weight (kDa)BioconjugateHydrodynamic Radius (Rh) (nm)Reference
Unmodified-Human Serum Albumin (HSA)3.5[1]
Linear5PEGylated HSA4.2[1]
Linear10PEGylated HSA5.2[1]
Linear20PEGylated HSA6.1[1]
Branched20PEGylated HSA6.4[1]
Linear12Polymeric Nanocarrier5.42 ± 0.28[1]
Linear20Polymeric Nanocarrier7.36 ± 0.20[1]
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09[1]
Linear40Polymeric Nanocarrier9.58 ± 0.35[1]
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40[1]

Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers where the hydrodynamic radius was determined by size exclusion chromatography.[1][3]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The architecture of the PEG linker in an ADC can significantly impact its potency. The following data highlights the effect of linear and branched linkers on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)Reference
Homogeneous DAR 2 (Linear Linker)2~0.5[1]
Homogeneous DAR 6 ("Short" Branched Linker)60.68[1]
Homogeneous DAR 6 ("Long" Branched Linker)60.074[1]
Heterogeneous DAR 6 (Control)6~0.08[1]

This data suggests that a "long" branched linker can lead to significantly higher potency compared to a "short" branched linker, potentially by reducing steric hindrance for enzymatic cleavage of the payload.[1][2]

Table 3: Pharmacokinetic Parameters of High-DAR ADCs in Mice

The structure of the PEG linker can influence the clearance rate and plasma concentration of ADCs over time.

Linker ConfigurationCmax (µg/mL)AUC (h*µg/mL)Clearance (mL/h/kg)Reference
Pendant (Branched)130110000.18[2]
Linear11080000.25[2]

These results indicate that a branched ("pendant") PEG architecture can provide a superior shielding effect, leading to slower clearance and increased circulation time in vivo for high-DAR ADCs.[2]

Visualizing the Architectures and Processes

To better understand the structural differences and their implications, the following diagrams illustrate the concepts of linear and branched PEG linkers and a typical experimental workflow for their evaluation.

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker F1 Functional Group A PEG_linear -(CH2-CH2-O)n- F1->PEG_linear F2 Functional Group B PEG_linear->F2 Core Central Core PEG_branch1 -(CH2-CH2-O)n- Core->PEG_branch1 PEG_branch2 -(CH2-CH2-O)n- Core->PEG_branch2 F_anchor Functional Group Anchor Core->F_anchor F3 Functional Group C PEG_branch1->F3 F4 Functional Group D PEG_branch2->F4

Caption: Structural comparison of linear and branched PEG linkers.

Experimental Workflow for ADC Efficacy Comparison cluster_synthesis 1. ADC Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation A Antibody L_linear Linear PEG Linker A->L_linear L_branched Branched PEG Linker A->L_branched D Drug Payload L_linear->D L_branched->D ADC_linear ADC with Linear Linker D->ADC_linear ADC_branched ADC with Branched Linker D->ADC_branched Cell_culture HER2+ Cancer Cell Line Cytotoxicity IC50 Determination ADC_linear->Cytotoxicity Mice Tumor-bearing Mice ADC_linear->Mice ADC_branched->Cytotoxicity ADC_branched->Mice Cell_culture->Cytotoxicity PK Pharmacokinetic Analysis Mice->PK Efficacy Tumor Growth Inhibition Mice->Efficacy

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Propargyl-PEG12-OH is critical to ensuring a safe laboratory environment and protecting the ecosystem. Due to the presence of the reactive propargyl group, this compound should be treated as hazardous chemical waste. The polyethylene glycol chain, while generally considered biocompatible and biodegradable, does not negate the hazards associated with the propargyl functionality. Therefore, this chemical waste must not be disposed of down the drain or in regular trash.

Immediate Safety and Disposal Protocol

Researchers handling this compound should adhere to the following step-by-step disposal plan. This procedure ensures that the waste is managed safely from the point of generation to its final disposal by qualified personnel.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and glassware), as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous waste, biological waste, and incompatible chemicals. The propargyl group can be reactive, and ethers may form explosive peroxides over time.

Step 2: Collection and Storage

  • Use Appropriate Containers: Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). Ensure the container has a secure, tight-fitting lid.

  • Label Containers Clearly: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.[1][2] The label must include:

    • The full chemical name: "this compound Waste"

    • All constituents and their approximate concentrations, including solvents.

    • The date accumulation started.

    • The name of the principal investigator or responsible researcher.

  • Store Safely: Keep the waste container closed at all times, except when adding waste.[2] Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel.[3] Ensure secondary containment is used for liquid waste to prevent spills.

Step 3: Arranging for Disposal

  • Do Not Exceed Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory (e.g., typically no more than 55 gallons).[3]

  • Schedule a Pickup: Once the container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][4] Follow your institution's specific procedures for requesting a waste pickup.

  • Decontaminate Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.

Hazard Profile and Disposal Considerations

The following table summarizes the potential hazards associated with this compound, derived from data on related compounds, and the corresponding disposal considerations.

Hazard CategoryPotential Hazard of this compoundDisposal Consideration
Flammability While the PEG chain reduces volatility, the propargyl group is associated with flammability.Keep away from ignition sources. Collect in a designated flammable waste container if mixed with flammable solvents. Incineration is a likely disposal method.
Toxicity Propargyl alcohol is toxic if swallowed, inhaled, or in contact with skin.[3] The PEG chain likely reduces toxicity, but the compound should still be handled with care.Avoid generating aerosols or dust. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Reactivity The terminal alkyne of the propargyl group can be reactive. Ethers can form explosive peroxides upon storage.Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases. Do not store for extended periods.
Environmental Propargyl alcohol is toxic to aquatic life.[3] PEG is biodegradable, but the overall environmental impact is unknown.Do not dispose of down the drain or in regular trash to prevent environmental contamination.[2][3] All waste must be handled by a licensed disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Waste Generated (this compound) B Classify as Hazardous Chemical Waste A->B C Select Compatible, Labeled Waste Container B->C D Add Waste to Container & Log Contents C->D E Keep Container Closed in Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->E No G Request Pickup from EHS / Licensed Contractor F->G Yes H Proper Disposal via Incineration or Other Approved Method G->H

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Navigating the Safe Handling of Propargyl-PEG12-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The following document provides crucial safety and logistical information for the handling and disposal of Propargyl-PEG12-OH. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards. The procedures outlined below are designed to be clear, step-by-step instructions that address specific operational questions, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Essential Safety and Handling Protocols

Personal Protective Equipment (PPE): A foundational aspect of safe handling is the consistent and correct use of Personal Protective Equipment. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1][2] A face shield should be worn over safety goggles when there is a potential for splashing.[1]

  • Skin Protection: A flame-retardant lab coat is mandatory. Disposable nitrile gloves are required for incidental contact.[1] For tasks with a higher risk of exposure, double-gloving or using heavier-duty gloves is recommended.[1] All gloves should be inspected before use and removed promptly if contaminated.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound within the laboratory is essential for maintaining a safe environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][5][6]

  • Keep the container tightly closed when not in use.[5][6]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]

2. Handling and Use:

  • All handling of this compound should be performed within a chemical fume hood.[4]

  • Use only non-sparking tools and equipment to prevent ignition.[5][6]

  • Ground and bond containers when transferring material to prevent static discharge.[6][7]

  • Avoid contact with skin and eyes.[3][8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[3][8]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3][8]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Disposal Method: The primary recommended method of disposal is incineration in a licensed hazardous waste facility.[3][8] Alternatively, disposal in a specifically licensed landfill for chemical waste may be an option.[3][8]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Quantitative Data Summary

The following table summarizes key quantitative data for a related compound, Propargyl Alcohol. This information is provided as a reference for understanding the potential hazards associated with the propargyl functional group.

PropertyValue (for Propargyl Alcohol)Source
Flash Point 36 °C (96.8 °F)[7]
ACGIH TLV-TWA 1 ppm[7]
NIOSH REL-TWA 1 ppm (2 mg/m³)[7]

Note: This data is for Propargyl Alcohol and should be used as a precautionary reference for handling this compound.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (or analogous hazard information) B Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) A->B C Retrieve this compound from storage B->C Proceed to handling D Perform experiment C->D E Return unused material to storage D->E F Segregate and label hazardous waste E->F Proceed to cleanup G Decontaminate work area F->G H Dispose of waste via EHS-approved channels G->H I Remove and dispose of contaminated PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG12-OH
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG12-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.